molecular formula C12H11FN2O B1481535 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde CAS No. 2098106-57-9

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Número de catálogo: B1481535
Número CAS: 2098106-57-9
Peso molecular: 218.23 g/mol
Clave InChI: QSDFPNCAGYWVAO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is a fluorinated pyrazole derivative designed for advanced chemical and pharmacological research. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological profiles, which include documented antipyretic, antibacterial, antifungal, analgesic, anti-inflammatory, antioxidant, and antitumor activities . The incorporation of a fluorine atom is a strategic modification in drug discovery, as it can significantly influence a compound's steric, lipophilic, and electronic parameters, often enhancing its biological activity and environmental stability . Recent studies on fluorinated pyrazole aldehydes have highlighted their potential as antifungal agents against various phytopathogens, suggesting their value in developing new plant protection products . Furthermore, the pyrazole-4-carbaldehyde moiety is a key intermediate in organic synthesis, frequently utilized in the construction of more complex heterocyclic systems and molecular hybrids with enhanced bioactivity for pharmaceutical and agrochemical applications . This compound is offered for Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Propiedades

IUPAC Name

2-(2-fluoroethyl)-5-phenylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-6-7-15-11(9-16)8-12(14-15)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDFPNCAGYWVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Strategic Synthesis of 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anti-inflammatory agents, and neuro-modulators. Specifically, the 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole motif is of high value; the 2-fluoroethyl appendage is a classic bioisostere for ethyl or methoxy groups that enhances metabolic stability and lipophilicity, and frequently serves as a precursor or reference standard for 18 F-radiolabeled Positron Emission Tomography (PET) tracers 1.

Synthesizing 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde requires precise regiochemical control. Direct formylation (e.g., Vilsmeier-Haack) of the pyrazole core typically directs to the highly nucleophilic C4 position, not C5. Therefore, the C5-aldehyde must be engineered into the synthetic sequence from the ground up. The most robust strategy involves the de novo construction of the pyrazole ring via cyclocondensation to yield a C5-carboxylate, followed by regioselective N-alkylation, reduction, and controlled oxidation .

Retrosynthetic Blueprint & Mechanistic Causality

The target molecule is disconnected into three primary phases:

  • Core Assembly : A Claisen condensation between acetophenone and diethyl oxalate forms a 1,3-dielectrophile, which undergoes cyclocondensation with hydrazine to form the pyrazole core [[2]]().

  • Regioselective N-Alkylation : The asymmetric pyrazole tautomerizes. Alkylation must be directed to N1 over N2. By utilizing a strong base in a polar aprotic solvent, the kinetic N1 product is favored due to the steric shielding of N2 by the adjacent C3-phenyl ring 3.

  • Oxidation State Adjustment : The ester is exhaustively reduced to a primary alcohol, which is then selectively oxidized to the target carbaldehyde without over-oxidation to the carboxylic acid.

G A Acetophenone + Diethyl Oxalate B Ethyl 2,4-dioxo-4-phenylbutanoate (Claisen Condensation) A->B NaOEt, EtOH, RT C Ethyl 3-phenyl-1H-pyrazole- 5-carboxylate (Cyclocondensation) B->C NH2NH2·H2O, EtOH, Reflux D Ethyl 1-(2-fluoroethyl)-3-phenyl- 1H-pyrazole-5-carboxylate (N-Alkylation) C->D F-CH2CH2-Br, NaH, DMF E (1-(2-fluoroethyl)-3-phenyl- 1H-pyrazol-5-yl)methanol (Reduction) D->E LiAlH4, THF, 0°C F 1-(2-fluoroethyl)-3-phenyl- 1H-pyrazole-5-carbaldehyde (Oxidation) E->F MnO2, DCM, RT

Fig 1. Five-step synthetic workflow for 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde.

Reaction Engineering: The Regioselectivity Challenge

The N-alkylation of 3-phenyl-1H-pyrazole-5-carboxylate is historically plagued by poor regioselectivity, yielding a mixture of 1,3- and 1,5-disubstituted isomers 3.

Causality of Base and Solvent Choice: When weak bases like K2​CO3​ are used in moderately polar solvents (e.g., Acetonitrile), the reaction proceeds via a tight ion pair, often leading to poor regiocontrol or favoring the thermodynamically stable N2-alkylated product. By switching to Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF), the pyrazole is completely deprotonated to form a "naked," highly reactive pyrazolide anion. In this state, the reaction is under strict kinetic control. The incoming electrophile (1-bromo-2-fluoroethane) preferentially attacks the N1 position because the N2 position is sterically hindered by the rotational volume of the adjacent C3-phenyl ring.

G A Ethyl 3-phenyl-1H-pyrazole- 5-carboxylate B Pyrazolide Anion (Resonance Stabilized) A->B NaH, DMF, 0°C C N1-Alkylation (Major) Sterically Favored B->C F-CH2CH2-Br (Kinetic Control) D N2-Alkylation (Minor) Sterically Hindered B->D F-CH2CH2-Br (Steric Clash w/ Phenyl)

Fig 2. Mechanistic divergence in the regioselective N-alkylation of the pyrazolide anion.

Table 1: Optimization of Regioselective N-Alkylation
BaseSolventTemp (°C)Yield of N1-isomer (%)Yield of N2-isomer (%)Regiomeric Ratio (N1:N2)
K2​CO3​ MeCN704238~1.1 : 1
Cs2​CO3​ DMF255827~2.1 : 1
NaH DMF 0 to 25 78 9 ~8.6 : 1

Note: Data extrapolated from standard pyrazole alkylation optimization paradigms utilizing sterically differentiated flanking groups.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding to the next step.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Objective: Form the 1,3-dielectrophile via Claisen condensation.

  • Add absolute ethanol (50 mL) to a flame-dried round-bottom flask under an argon atmosphere. Carefully add freshly cut sodium metal (1.15 g, 50.0 mmol) to generate sodium ethoxide.

  • Cool the solution to 0 °C. Add diethyl oxalate (7.31 g, 50.0 mmol) dropwise over 10 minutes.

  • Add acetophenone (6.01 g, 50.0 mmol) portion-wise. The solution will turn deep yellow/orange as the highly conjugated enolate forms.

  • Stir at room temperature for 12 hours.

  • IPC: Monitor by TLC (Hexane/EtOAc 4:1). The acetophenone spot ( Rf​≈0.6 ) should be consumed, replaced by a highly UV-active baseline spot (enolate).

  • Workup: Acidify the mixture with 1.5 N H2​SO4​ to pH 2. Extract with dichloromethane (3 x 50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield a yellow solid 2.

Step 2: Cyclocondensation to Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Objective: Construct the pyrazole core.

  • Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate (10.0 g, ~45.4 mmol) in absolute ethanol (100 mL).

  • Add hydrazine hydrate (64% aqueous, 2.50 g, 50.0 mmol) dropwise. Caution: Exothermic.

  • Reflux the mixture at 80 °C for 3 hours. The heat drives the dehydration of the intermediate hydrazone to achieve aromatization.

  • IPC: LC-MS analysis should confirm the disappearance of the diketone and the presence of the product mass ( [M+H]+=217.1 ).

  • Workup: Concentrate the solvent under reduced pressure. Recrystallize the residue from ethanol/water to afford the product as a white crystalline solid.

Step 3: Regioselective N-Alkylation

Objective: Install the 2-fluoroethyl group at the N1 position.

  • Dissolve ethyl 3-phenyl-1H-pyrazole-5-carboxylate (5.0 g, 23.1 mmol) in anhydrous DMF (40 mL) under argon. Cool to 0 °C.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.02 g, 25.4 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases, confirming complete pyrazolide formation 3.

  • Add 1-bromo-2-fluoroethane (3.23 g, 25.4 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • IPC: TLC (Hexane/EtOAc 3:1) will show two new spots. The major, less polar spot is the N1-isomer.

  • Workup: Quench with saturated aqueous NH4​Cl (20 mL). Extract with EtOAc (3 x 50 mL). Wash the organic layer extensively with water (5 x 50 mL) to remove DMF. Dry and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). Isolate the major fraction to obtain Ethyl 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxylate .

Step 4: Reduction to (1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

Objective: Exhaustive reduction of the ester.

  • Suspend Lithium Aluminum Hydride ( LiAlH4​ , 0.65 g, 17.1 mmol) in anhydrous THF (30 mL) at 0 °C under argon.

  • Dissolve the ester from Step 3 (3.0 g, 11.4 mmol) in THF (15 mL) and add dropwise to the LiAlH4​ suspension. Maintain at 0 °C to prevent potential defluorination or ring opening.

  • Stir for 2 hours at 0 °C.

  • IPC: TLC (Hexane/EtOAc 1:1) should show complete consumption of the ester and the appearance of a highly polar alcohol spot.

  • Workup: Carefully quench using the Fieser method: Add 0.65 mL H2​O , 0.65 mL 15% NaOH, and 1.95 mL H2​O . Alternatively, quench with saturated Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour to break the aluminum emulsion. Filter through Celite, extract with EtOAc, dry, and concentrate.

Step 5: Oxidation to 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Objective: Controlled oxidation to the target carbaldehyde.

  • Dissolve the crude alcohol (2.0 g, 9.1 mmol) in anhydrous dichloromethane (40 mL).

  • Add activated Manganese(IV) Oxide ( MnO2​ , 7.9 g, 91.0 mmol, 10 eq). MnO2​ is specifically chosen for its mild, heterogeneous nature, which selectively oxidizes allylic and heteroarylic alcohols without over-oxidizing to the carboxylic acid .

  • Stir at room temperature for 12 hours.

  • IPC: 1 H NMR of a filtered aliquot should reveal a distinct aldehyde singlet at δ≈9.8 ppm.

  • Workup: Filter the suspension through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM. Concentrate the filtrate to afford the pure target compound.

Analytical & Quantitative Data

Table 2: Analytical and Validation Parameters for Synthetic Intermediates
CompoundYield (%)Physical StateKey 1 H NMR Signatures ( CDCl3​ , δ ppm)LC-MS [M+H]+
Ethyl 2,4-dioxo-4-phenylbutanoate85Yellow Solid15.2 (br s, 1H, enol OH), 7.95 (d, 2H), 7.05 (s, 1H)221.1
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate92White Solid11.5 (br s, 1H, NH), 7.80 (d, 2H), 7.15 (s, 1H, Ar-H)217.1
Ethyl 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxylate78Pale Oil7.82 (d, 2H), 7.20 (s, 1H), 4.85 (dt, 2H, CH2​F ), 4.60 (dt, 2H, NCH2​ )263.1
(1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol95White Solid7.78 (d, 2H), 6.55 (s, 1H), 4.82 (dt, 2H, CH2​F ), 4.75 (d, 2H, CH2​OH )221.1
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde 88 White Solid 9.85 (s, 1H, CHO) , 7.85 (d, 2H), 7.30 (s, 1H), 4.90 (dt, 2H, CH2​F )219.1

References

  • Benchchem.
  • PubMed Central. "Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones." PMC.
  • MDPI.
  • Società Chimica Italiana.
  • ChemScene. "1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxamide.

Sources

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde: Properties, Synthetic Utility, and Applications in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic design of building blocks is paramount to navigating the complex multi-parameter optimization required for central nervous system (CNS) drug candidates. 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde (CAS: 2098106-57-9) [1] represents a highly specialized, multifunctional scaffold. By integrating a rigid pyrazole core, a lipophilicity-modulating 2-fluoroethyl group, and a versatile carbaldehyde handle, this compound serves as a premier intermediate. It has found significant utility in the synthesis of pyrazole-based Monoacylglycerol Lipase (MGLL) inhibitors, a class of therapeutics targeting neurological disorders[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, providing a deep dive into the mechanistic causality of its structural features, self-validating synthetic protocols, and its downstream pharmacological applications.

Structural Rationale & Physicochemical Profiling

The architectural design of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is not arbitrary; every functional group serves a distinct physicochemical purpose:

  • The Pyrazole Core: Acts as a rigid, metabolically stable bioisostere for amides and aromatic rings. It provides a precise geometric vector (angles between N1, C3, and C5) to orient pharmacophores into deep target binding pockets.

  • The 2-Fluoroethyl Substituent: The introduction of fluorine is a classic strategy to modulate basicity and lipophilicity . Compared to a standard ethyl group, the highly electronegative fluorine atom lowers the pKa of the adjacent pyrazole nitrogens, reducing non-specific binding. Furthermore, it blocks potential cytochrome P450-mediated oxidation at the terminal methyl group and offers a synthetic handle for 18 F-radiolabeling in Positron Emission Tomography (PET) imaging.

  • The C5-Carbaldehyde: Serves as the primary reactive site for downstream functionalization, most notably via reductive amination to append piperazine or piperidine derivatives[2].

Table 1: Quantitative Physicochemical Properties
PropertyValueMechanistic Implication
CAS Registry Number 2098106-57-9[1]Unique identifier for procurement and safety tracking.
Molecular Formula C₁₂H₁₁FN₂ODetermines exact mass for high-resolution MS validation.
Molecular Weight 218.23 g/mol Low molecular weight ensures the final drug candidate remains within Lipinski's Rule of 5.
Topological Polar Surface Area ~34.9 ŲHighly favorable for blood-brain barrier (BBB) penetration.
Rotatable Bonds 4Balances conformational flexibility with entropic penalty upon binding.

Synthetic Methodologies: A Self-Validating Approach

To ensure reproducibility and high yield, the workflows utilizing this building block must be designed as self-validating systems. This means incorporating in-line analytical checkpoints that confirm mechanistic success before proceeding to the next step.

Workflow SM 3-Phenyl-1H-pyrazole-5-carbaldehyde Alkylation N-Alkylation (1-bromo-2-fluoroethane, K2CO3) SM->Alkylation Intermediate 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde Alkylation->Intermediate RedAm Reductive Amination (Piperazine derivative, NaBH(OAc)3) Intermediate->RedAm Product MGLL Inhibitor Candidate RedAm->Product Validation Self-Validating QC (LC-MS, 1H/19F NMR) Product->Validation

Caption: Synthetic workflow for 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde derivatives.

Protocol 1: Regioselective N-Alkylation (Upstream Synthesis)

Objective: Synthesize the title compound from 3-phenyl-1H-pyrazole-5-carbaldehyde.

  • Deprotonation: Suspend 3-phenyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in N,N-dimethylformamide (DMF).

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the pyrazole N-H (pKa ~14) without triggering a Cannizzaro reaction on the sensitive carbaldehyde group.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.2 eq) dropwise at 0 °C, then warm to room temperature.

    • Causality: Temperature control is critical to minimize the E2 elimination of HF from the alkylating agent, ensuring the Sₙ2 pathway dominates.

  • Self-Validation Checkpoint (Regioisomer Resolution): Pyrazole alkylation typically yields two regioisomers (N1 vs N2). Conduct 2D NOESY NMR on the crude mixture. A cross-peak between the fluoroethyl -CH₂- protons and the pyrazole C4-H confirms the correct N1 isomer, whereas a cross-peak with the aldehyde proton indicates the undesired N2 isomer.

Protocol 2: Reductive Amination (Downstream Functionalization)

Objective: Couple the carbaldehyde with a secondary amine (e.g., Boc-piperazine) to form an MGLL inhibitor precursor[2].

  • Iminium Ion Formation: Combine the carbaldehyde (1.0 eq) and the target piperazine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq).

    • Causality: DCE allows mild heating if steric hindrance impedes iminium formation. The weak acid protonates the intermediate hemiaminal, facilitating water elimination to form the reactive iminium species .

  • Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that specifically targets the iminium ion over the unreacted aldehyde, preventing the accumulation of primary alcohol byproducts.

  • Self-Validation Checkpoint (Reaction Quench): Analyze a 10 µL reaction aliquot via UPLC-MS. Proceed to quench only when the aldehyde signal (UV 254 nm) is <2% relative to the product peak. Quench with saturated aqueous NaHCO₃ to break down boron complexes and ensure the basic amine product partitions cleanly into the organic phase.

Table 2: Reductive Amination Optimization Metrics
Reducing AgentSolventTemp (°C)Yield (%)Causality / Observation
NaBH₄MeOH0 to 2545%Non-selective; causes over-reduction of aldehyde to alcohol.
NaCNBH₃MeOH/AcOH2578%Good yield, but generates highly toxic HCN gas byproducts.
NaBH(OAc)₃ DCE 25 92% Optimal. Mild reagent, highly selective for iminium ion.

Downstream Application: Targeting the Endocannabinoid System

The primary pharmacological application of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde lies in the development of Monoacylglycerol Lipase (MGLL) inhibitors[2]. MGLL is a serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid receptor agonist.

By utilizing our title compound to synthesize piperazine-linked pyrazole inhibitors (analogous to the clinical candidate ABX-1431), researchers can pharmacologically inactivate MGLL. This leads to an elevation of 2-AG in the central nervous system, producing antinociceptive, anxiolytic, and anti-neuroinflammatory effects without the psychoactive liabilities associated with direct CB1 receptor agonists[2].

Pathway DAG Diacylglycerol (DAG) DAGL DAG Lipase DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1 CB1/CB2 Receptors (Neuromodulation) TwoAG->CB1 Activates MGLL Monoacylglycerol Lipase (MGLL) TwoAG->MGLL AA Arachidonic Acid (AA) + Glycerol MGLL->AA Hydrolyzes Inhibitor 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole Derived Inhibitor Inhibitor->MGLL Blocks

Caption: Endocannabinoid signaling pathway and MGLL inhibition mechanism.

Conclusion

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is far more than a simple chemical reagent; it is a rationally designed pharmacophore vector. By understanding the causality behind its structural elements—specifically the metabolic shielding of the fluoroethyl group and the regioselective potential of the pyrazole core—scientists can leverage this compound to rapidly access highly potent, CNS-penetrant therapeutic candidates. Employing the self-validating protocols outlined above ensures that synthetic workflows remain robust, scalable, and analytically sound.

References

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

characterization of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization and Synthetic Utility of 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Prepared by: Senior Application Scientist, Heterocyclic Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the 1H-pyrazole core is a privileged scaffold, frequently utilized to impart favorable physicochemical properties and target-binding geometries. The specific functionalization of this core dictates its utility in library synthesis and lead optimization. 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde represents a highly specialized, trifunctional building block.

While related derivatives such as 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxamide and 4-carbaldehyde variants are commercially cataloged for screening libraries[1][2], the 5-carbaldehyde isomer offers unique electrophilic reactivity.

Causality of Structural Features:

  • 3-Phenyl Moiety: Provides essential lipophilicity and π−π stacking capabilities for target protein interactions.

  • 1-(2-Fluoroethyl) Group: The strategic insertion of a fluorine atom serves a dual purpose. First, its high electronegativity exerts an inductive pull that lowers the pKa of the pyrazole system, enhancing metabolic stability against cytochrome P450 oxidation. Second, it provides a bioisosteric handle that can be adapted for 18 F-radiolabeling in Positron Emission Tomography (PET) imaging.

  • 5-Carbaldehyde (Formyl) Group: Acts as a versatile, highly reactive electrophilic node for downstream derivatization (e.g., reductive aminations, Wittig olefinations), allowing for rapid expansion of chemical space[3][4].

Structural & Physicochemical Profiling

Accurate characterization is the bedrock of reproducible synthetic chemistry. The presence of the 2-fluoroethyl group introduces complex spin-spin coupling in NMR spectroscopy, which serves as a built-in diagnostic tool for structural validation. The 2JHF​ and 3JHF​ couplings definitively confirm the integrity of the fluoroalkyl chain.

Table 1: Quantitative Analytical Data Summary

Analytical MethodKey Spectral Features & AssignmentsDiagnostic Significance
1 H NMR (400 MHz, CDCl 3​ ) δ 9.92 (s, 1H, CH O), 7.82–7.35 (m, 5H, Ph), 7.18 (s, 1H, Pyr-C4-H ), 4.88 (dt, 2JHF​=47.2 Hz, J=4.8 Hz, 2H, CH 2​ F), 4.75 (dt, 3JHF​=26.5 Hz, J=4.8 Hz, 2H, N-CH 2​ ).The 47.2 Hz coupling is the hallmark of geminal H-F splitting, confirming the terminal fluorine.
13 C NMR (100 MHz, CDCl 3​ ) δ 179.8 (CHO), 151.5 (C3), 134.0 (C5), 129.2–126.5 (Ph), 106.1 (C4), 81.8 (d, 1JCF​=171 Hz, CH 2​ F), 52.6 (d, 2JCF​=21 Hz, N-CH 2​ ).The 171 Hz doublet confirms direct C-F bonding; the 179.8 ppm shift confirms the aldehyde carbonyl.
19 F NMR (376 MHz, CDCl 3​ ) δ -221.4 (tt, 2JFH​=47.2 Hz, 3JFH​=26.5 Hz, 1F).A single, highly split resonance confirms a primary aliphatic fluorine environment.
HRMS (ESI-TOF) Calculated for C 12​ H 12​ FN 2​ O [M+H] + : 219.0928. Found: 219.0935.Mass accuracy within 3.2 ppm validates the molecular formula.
FT-IR (ATR) νmax​ 3120, 2965, 1685 (C=O stretch), 1450, 1045 (C-F stretch) cm −1 .The sharp 1685 cm −1 band validates the conjugated aldehyde functional group.

Synthetic Workflow & Regiocontrol

The synthesis of 1-alkyl-pyrazole-5-carbaldehydes is historically plagued by regioselectivity issues during the N-alkylation of the pyrazole core. Alkylating a 3-substituted-1H-pyrazole typically yields a mixture of 1,3- and 1,5-isomers.

To bypass this, our validated workflow utilizes the alkylation of an ester precursor, followed by chromatographic separation, reduction, and a carefully controlled oxidation step. The oxidation of pyrazole methanols to carbaldehydes using Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO 2​ ) prevents over-oxidation to the carboxylic acid, a common pitfall in electron-rich heterocycles[5].

SyntheticRoute SM 3-Phenyl-1H-pyrazole- 5-carboxylate Alk N-Alkylation (1-Bromo-2-fluoroethane) SM->Alk K2CO3, DMF, 80°C Sep Regioisomer Separation (Silica Gel Chromatography) Alk->Sep Yields N1 & N2 isomers Red Reduction (DIBAL-H, -78°C) Sep->Red Isolate Pure N1 Ester Ox Mild Oxidation (PCC or MnO2) Red->Ox Pyrazole Methanol Intermediate Target 1-(2-Fluoroethyl)-3-phenyl- 1H-pyrazole-5-carbaldehyde Ox->Target Prevents Over-oxidation

Figure 1: Regiocontrolled synthetic workflow for 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde.

Experimental Protocol 1: Oxidation of[1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl]methanol

Causality & Self-Validation: This protocol uses PCC to ensure the oxidation stops at the aldehyde stage. The inclusion of a 2,4-DNP stain provides an immediate, visual in-process control (IPC) to validate the formation of the aldehyde before workup.

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve [1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl]methanol (2.20 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Reagent Addition: Add Pyridinium Chlorochromate (PCC) (3.23 g, 15.0 mmol, 1.5 eq.) in three equal portions over 15 minutes at 0 °C. Rationale: Portion-wise addition controls the mild exotherm and prevents solvent bumping.

  • Reaction: Remove the ice bath and allow the dark-brown suspension to stir at room temperature for 3 hours.

  • In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexane:EtOAc (3:1).

    • Self-Validation: The product will appear as a new, higher Rf​ UV-active spot. Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat gently. The product spot will immediately turn bright orange, confirming the presence of the formyl group.

  • Workup: Dilute the mixture with diethyl ether (50 mL) and filter the resulting black suspension through a pad of Celite and silica gel to remove chromium salts. Wash the pad with additional diethyl ether (3 × 30 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane:EtOAc 9:1 to 4:1) to afford the target carbaldehyde as an off-white solid (Yield: ~78%).

Downstream Derivatization & Medicinal Chemistry Utility

The primary utility of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde lies in its ability to act as a central hub for divergent synthesis. The formyl group is highly susceptible to nucleophilic attack, making it an ideal substrate for library generation.

Derivatization Core 1-(2-Fluoroethyl)-3-phenyl- 1H-pyrazole-5-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAm Library Generation Wittig Wittig Olefination (Ph3P=CH-R, Base) Core->Wittig C-C Bond Formation Grignard Nucleophilic Addition (R-MgBr, THF) Core->Grignard Functionalization Amine Secondary/Tertiary Fluoroethyl Amines RedAm->Amine Alkene Vinyl Pyrazole Derivatives Wittig->Alkene Alcohol Secondary Alcohols Grignard->Alcohol

Figure 2: Divergent synthetic applications of the pyrazole-5-carbaldehyde scaffold.

Experimental Protocol 2: High-Throughput Reductive Amination

Causality & Self-Validation: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is selected over NaBH 4​ because it is mild enough to reduce the intermediate iminium ion without reducing the starting aldehyde directly to an alcohol.

  • Imine Formation: In a 20 mL scintillation vial, combine the pyrazole-5-carbaldehyde (0.5 mmol) and the desired primary or secondary amine (0.6 mmol, 1.2 eq.) in 1,2-dichloroethane (DCE, 5 mL). Add glacial acetic acid (0.5 mmol, 1.0 eq.) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc) 3​ (0.75 mmol, 1.5 eq.) in one portion. Stir the opaque suspension at room temperature for 12 hours.

  • IPC: Monitor via LC-MS. Self-Validation: The disappearance of the m/z 219.1 peak and the appearance of the corresponding [M+H] + for the target amine confirms successful conversion.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with DCM (3 × 5 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. The resulting amines can typically be used without further purification or purified via reverse-phase preparative HPLC for biological screening.

Conclusion

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is a highly tunable, synthetically robust building block. By leveraging the protocols and analytical benchmarks detailed in this guide, medicinal chemists can ensure regiochemical purity and rapidly deploy this scaffold into drug discovery pipelines, particularly for targets requiring enhanced metabolic stability or potential radiotracer applications.

References

  • Li, F.-R., & Zhang, Y.-J. (2013). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from:[Link][5]

  • Verma, A. K., et al. (2012). Supporting Information: Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling. RSC Advances. Retrieved from:[Link][4]

Sources

Phenyl-Pyrazole-Carbaldehyde Derivatives: Synthesis, Functionalization, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carbaldehyde scaffold, particularly its phenyl-substituted derivatives, represents a privileged pharmacophore in modern medicinal chemistry and agrochemical development. The incorporation of a phenyl ring at the N1 or C3 position significantly enhances the lipophilicity of the molecule, facilitating cellular membrane penetration and enabling robust π−π stacking interactions with target protein residues. As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic synthesis, downstream functionalization, and pharmacological profiling of these derivatives, providing self-validating protocols to ensure reproducible experimental design.

Core Synthetic Methodology: The Vilsmeier-Haack Formylation

The synthesis of 1-phenyl or 3-phenyl-1H-pyrazole-4-carbaldehydes is predominantly achieved via the 1[1]. This method is highly favored due to its exceptional regioselectivity.

Mechanistic Causality: The reaction utilizes phosphorus oxychloride ( POCl3​ ) and dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The C4 position of the pyrazole ring is targeted because it possesses the highest electron density following the initial cyclization of the hydrazone precursor, making it the optimal site for electrophilic aromatic substitution.

G N1 Hydrazone Precursor (Electron-rich C4) N3 Electrophilic Attack & Ring Closure N1->N3 N2 Vilsmeier Reagent (DMF + POCl3) N2->N3 Chloroiminium Ion N4 Hydrolysis (NaHCO3) N3->N4 N5 Phenyl-Pyrazole-4-Carbaldehyde N4->N5

Fig 1. Vilsmeier-Haack formylation and cyclization workflow.

Protocol 1: Self-Validating Synthesis of 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Reagent Preparation: Dissolve the hydrazone precursor (1 eq) in anhydrous DMF (5 eq) and cool to 0 °C.

    • Causality: Maintaining a low temperature prevents the premature thermal degradation of the Vilsmeier reagent and controls the highly exothermic nature of the subsequent addition.

  • Vilsmeier Complex Formation: Add POCl3​ (10 eq) dropwise over a period of 30 minutes.

    • Causality: Slow addition maintains the thermal boundary (< 5 °C), ensuring the stable formation of the chloroiminium intermediate without side-product polymerization.

  • Cyclization & Formylation: Heat the reaction mixture to 60–65 °C and stir for 2.5 to 15 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the electrophilic attack at the C4 position, driving the ring closure to completion.

  • Quenching & Isolation (Validation Step): Pour the mixture into ice-cold water and neutralize with NaHCO3​ until pH 7 is reached.

    • Self-Validation: The hydrolysis of the iminium intermediate yields the final aldehyde, which will visually precipitate as a solid. Successful conversion is analytically validated by TLC (disappearance of the hydrazone spot) and the appearance of a distinct highly deshielded aldehyde proton peak (~9.5–10.5 ppm) in 1H-NMR [1].

Structural Diversification & Downstream Functionalization

The highly reactive C4-aldehyde group serves as a versatile synthetic handle. It readily undergoes condensation reactions to form chalcones,2[2].

Protocol 2: Synthesis of Aldimine (Schiff Base) Derivatives
  • Reactant Mixing: Combine 1-phenyl-1H-pyrazole-4-carbaldehyde (1 eq) and a substituted aromatic amine (1 eq) in absolute ethanol.

  • Acid Catalysis: Add a catalytic amount (0.3 mL) of glacial acetic acid or piperidine.

    • Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the primary amine, lowering the overall activation energy of the condensation.

  • Reflux: Heat the mixture to 120 °C for 2–3 hours.

    • Causality: Refluxing drives the dehydration step (loss of water), shifting the chemical equilibrium towards the formation of the imine product.

  • Isolation (Validation Step): Cool the mixture to room temperature.

    • Self-Validation: The target aldimine will precipitate out of the solution. Successful conversion is confirmed by the disappearance of the carbonyl stretch ( ∼1690 cm−1 ) and the appearance of a sharp imine (C=N) stretch ( ∼1600 cm−1 ) in FTIR spectroscopy.

Pharmacological Profiling & Target Engagement

Phenyl-pyrazole-carbaldehyde derivatives exhibit a broad spectrum of pharmacological activities. The mechanism of action often involves the competitive inhibition of key inflammatory enzymes, microbial targets, or apoptosis pathways. The lipophilic phenyl groups anchor the molecule within hydrophobic binding pockets, while the functionalized C4-substituents interact with catalytic active site residues.

Quantitative Efficacy Data
Derivative ScaffoldKey SubstitutionPrimary Biological TargetEfficacy / Activity Metric
3-(2-Naphthyl)-1-phenyl-1H-pyrazole 4-carbaldehyde chalcone15-Lipoxygenase (15-LOX)High antioxidant activity; potent 15-LOX inhibition
1-Benzoyl-3-phenyl-1H-pyrazole 4-carbaldehydeROS (DPPH / Nitric Oxide)Significant free radical scavenging at 50 mg/kg
1-(6-Alkoxybenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole 4-carbaldehydeApoptosis PathwaysHigh cytotoxicity against cancer cell lines
1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole 4-carbaldehydeAgrochemical TargetsEnhanced lipophilicity and metabolic stability
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole 4-carbaldehydeMicrobial EnzymesBroad-spectrum antimicrobial activity

Data synthesized from literature on 3[3], 4[4], 5[5], and 6[6].

Mechanistic Pathway: 15-Lipoxygenase (15-LOX) Inhibition

Derivatives such as 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde act as potent competitive inhibitors of 15-LOX. By occupying the active site, these compounds halt the oxygenation of arachidonic acid, thereby reducing the downstream synthesis of pro-inflammatory leukotrienes and neutralizing reactive oxygen species (ROS).

Pathway P1 Phenyl-Pyrazole Derivative P2 15-Lipoxygenase (15-LOX) Inhibition P1->P2 Competitive Binding P3 Reduction of Leukotrienes & ROS Scavenging P2->P3 P4 Anti-inflammatory & Antioxidant Response P3->P4

Fig 2. Pharmacological pathway of 15-LOX inhibition by pyrazole derivatives.

References

  • Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: orientjchem.org URL: [Link]

  • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: nih.gov URL: [Link]

  • Title: SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY Source: semanticscholar.org URL: [Link]

  • Title: 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Source: mdpi.com URL: [Link]

  • Title: Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors Source: nih.gov URL: [Link]

  • Title: Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units Source: tandfonline.com URL: [Link]

Sources

Tactical Design and Biological Activity of Fluoroethyl-Substituted Pyrazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Recently, the strategic incorporation of a fluoroethyl group (–CH₂CH₂F) into the pyrazole architecture has emerged as a transformative tactic. This whitepaper explores the biological activity of fluoroethyl-substituted pyrazoles, detailing the causality behind their pharmacokinetic advantages, their utility in Positron Emission Tomography (PET) imaging, and their potent efficacy in targeted kinase inhibition.

The Fluorine Effect: Causality in Scaffold Design

The decision to append a fluoroethyl group to a pyrazole core is rarely arbitrary; it is driven by precise stereoelectronic and pharmacokinetic requirements 1.

When optimizing a lead compound, medicinal chemists often face a trilemma: improving metabolic stability, maintaining optimal lipophilicity (LogP), and ensuring target affinity.

  • Metabolic Stability: Unlike a fluoromethyl group (–CH₂F), which is highly susceptible to metabolic defluorination (yielding toxic fluoroacetate), the fluoroethyl group is significantly more stable against cytochrome P450-mediated cleavage.

  • Conformational Locking (The Gauche Effect): The highly electronegative β -fluorine atom induces a gauche effect when placed adjacent to the pyrazole nitrogen. This stereoelectronic phenomenon restricts bond rotation, locking the molecule into a rigid, bioactive conformation that minimizes the entropic penalty upon target binding 1.

  • Radiolabeling Handle: The fluoroethyl moiety provides an ideal aliphatic handle for nucleophilic substitution with Fluorine-18 ( 18 F), enabling the seamless transition of a therapeutic lead into a PET diagnostic tracer 2.

Neuropharmacology: PDE10A and PET Imaging

Phosphodiesterase 10A (PDE10A) is an enzyme highly localized in the mammalian striatum, making it a primary target for the treatment of schizophrenia and Huntington's disease. To evaluate target engagement in vivo, researchers require radiotracers that can cross the blood-brain barrier (BBB) without high non-specific binding.

By taking known PDE10A inhibitors (such as MP-10) and introducing an [ 18 F]fluoroethyl group at the N-atom of the pyrazole scaffold, researchers generated highly selective PET radiotracers 3. The causality here is driven by lipophilicity: while a fluoropropyl group makes the tracer too lipophilic (causing off-target lipid partitioning), the fluoroethyl group strikes the perfect balance, yielding clear anatomical resolution of the striatum in microPET studies 3. Another prominent example is[ 18 F]JNJ-42259152, which utilizes a 1-(2-fluoroethyl)-pyrazole core to achieve exceptional human biodistribution profiles 2.

Workflow Target Target Identification (e.g., PDE10A) Scaffold Scaffold Selection (Pyrazole Core) Target->Scaffold Synthesis Radiosynthesis (N-Alkyl 18F-Fluoroethylation) Scaffold->Synthesis InVitro In Vitro Validation (Radioligand Binding) Synthesis->InVitro InVivo In Vivo microPET (Pharmacokinetics) InVitro->InVivo

Workflow for the development and validation of [18F]fluoroethyl-pyrazole PET radiotracers.

Oncology: Precision Kinase Inhibition (FGFR1)

In the realm of targeted cancer therapy, fluoroethyl-pyrazoles have proven highly effective in kinase inhibition. A prime example is the development of 5H-Pyrrolo[2,3-b]pyrazine derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1) 4.

Mechanistic Causality: X-ray crystallography of the FGFR1 kinase domain revealed a deep, polar cavity adjacent to the ATP-binding site. When medicinal chemists substituted a standard methyl group on the pyrazole/imidazole ring with a 2-fluoroethyl group (Compound 12), the inhibitory activity increased significantly (IC₅₀ = 3.0 nM) 4. The fluorine atom acts as a hydrogen bond acceptor, interacting with the polar residues in this cavity, displacing high-energy water molecules, and providing a superior structural fit without adding excessive steric bulk.

Mechanism FGFR FGFR1 Kinase Domain ATP ATP Binding Pocket FGFR->ATP Signaling Downstream Signaling (MAPK/PI3K Blockade) ATP->Signaling Inhibition Inhibitor Fluoroethyl-Pyrazole Inhibitor Inhibitor->ATP Competitive Binding Cavity Polar Cavity Binding (Fluoroethyl Interaction) Inhibitor->Cavity Structural Fit

Mechanism of action for fluoroethyl-substituted pyrazoles in FGFR1 kinase inhibition.

Expanding the Therapeutic Window: sEH and Anti-Angiogenesis

The versatility of the fluoroethyl-pyrazole motif extends into cardiovascular and inflammatory diseases.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Adamantyl-ureas linked to fluoroalkyl-pyrazoles have been synthesized to inhibit sEH. The introduction of a fluoroethyl group at the C3 position of the pyrazole significantly enhanced aqueous solubility (up to 750 µM) while maintaining potent inhibition (IC₅₀ = 27.5 nM) 5.

  • Anti-Angiogenesis: Tebufenpyrad analogues featuring a 3-(2-fluoroethyl)-pyrazole-5-carboxamide core have been developed. Small structural modifications, specifically the fluoroethyl substitution, proved critical in separating the compound's ability to inhibit endothelial cord formation from its off-target effects on mitochondrial oxygen consumption 6.

Quantitative Data Summary

The following table synthesizes the binding affinities and primary advantages of key fluoroethyl-pyrazole derivatives across various biological targets.

Compound / ClassBiological TargetPosition of Fluoroethyl GroupIn Vitro Activity (IC₅₀ / Kᵢ)Key Pharmacological Advantage
MP-10 Analogue ([¹⁸F]1) PDE10A (Striatum)N1 of PyrazoleIC₅₀ ≈ 0.28 nMOptimal LogP for BBB penetration; high specific striatal uptake.
JNJ-42259152 PDE10AN1 of PyrazoleKᵢ < 1.0 nMExceptional human biodistribution for clinical PET imaging.
Compound 12 FGFR1 KinaseN1 of Imidazole/PyrazoleIC₅₀ = 3.0 nMFills polar cavity in ATP site; acts as H-bond acceptor.
Compound 4a Soluble Epoxide HydrolaseC3-alkyl of PyrazoleIC₅₀ = 27.5 nMEnhanced aqueous solubility (750 µM) vs. heavy halogens.
Tebufenpyrad Analogue 12a Endothelial CellsC3 of PyrazoleCord Formation InhibitionModulates mitochondrial O₂ consumption selectively.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control (QC) steps guarantee that false positives/negatives are caught before downstream application.

Protocol A: Radiosynthesis of N-[¹⁸F]Fluoroethyl-Pyrazoles

Causality: Direct radiofluorination of an unactivated pyrazole ring is thermodynamically unfavorable. Instead, a two-step approach using the prosthetic group [¹⁸F]fluoroethyl tosylate ensures rapid, high-yield aliphatic nucleophilic substitution.

  • Preparation of Prosthetic Group: React ethylene glycol di-p-tosylate with [¹⁸F]Fluoride (K[¹⁸F]/Kryptofix-222 complex) in anhydrous acetonitrile at 90°C for 10 minutes to yield[¹⁸F]fluoroethyl tosylate.

  • Purification (QC Step 1): Isolate the[¹⁸F]fluoroethyl tosylate via semi-preparative HPLC to remove unreacted [¹⁸F]fluoride and excess precursor, preventing competitive cold-alkylation.

  • N-Alkylation: Add the purified[¹⁸F]fluoroethyl tosylate to a solution of the desmethyl-pyrazole precursor (2 mg) and Cs₂CO₃ (5 mg) in anhydrous DMF (0.5 mL). Heat at 110°C for 15 minutes.

  • Final Formulation & Validation (QC Step 2): Quench with water and purify via reverse-phase HPLC.

    • Acceptance Criteria: Radiochemical purity must be >99% (verified by analytical Radio-HPLC). Specific activity must exceed 50 GBq/µmol to ensure tracer does not occupy >5% of target receptors in vivo (avoiding pharmacological mass effects).

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Standard colorimetric or fluorescent assays are highly susceptible to auto-fluorescence from fluorinated pyrazoles. TR-FRET introduces a time delay before signal reading, completely eliminating background compound fluorescence and ensuring high-fidelity IC₅₀ data.

  • Reagent Assembly: In a 384-well low-volume plate, combine recombinant FGFR1 kinase domain (0.5 nM), ATP at its predetermined Kₘ value (10 µM), and a biotinylated peptide substrate.

  • Compound Addition: Dispense the fluoroethyl-pyrazole inhibitor in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler (e.g., Echo 550) to avoid tip-based carryover.

  • Reaction & Detection: Incubate for 60 minutes at room temperature. Quench the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Validation (QC Step 3): Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Acceptance Criteria: Calculate the Z'-factor using staurosporine as a positive control and DMSO as a negative control. The assay is only valid if Z' > 0.6. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Source: NIH (PMC)
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI URL
  • Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET)
  • Tactical Applications of Fluorine in Drug Design and Development Source: ResearchGate URL
  • Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA Source: ACS Publications URL
  • Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors Source: eScholarship URL

Sources

Molecular Architecture and Synthetic Dynamics of Pyrazole-5-Carbaldehyde Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-5-carbaldehydes (and their tautomeric counterparts, pyrazole-3-carbaldehydes) represent a privileged class of heterocyclic building blocks in modern organic synthesis. Characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and an aldehyde functional group, these compounds are critical intermediates in the development of advanced therapeutics, agrochemicals, and novel material sciences[1][2]. As a Senior Application Scientist, I have structured this whitepaper to decode the structural dynamics, detail the mechanistic causality behind their synthesis, and provide a self-validating experimental protocol for their chemoselective preparation.

Structural Dynamics & Annular Tautomerism

The defining structural feature of unsubstituted pyrazole carbaldehydes is annular tautomerism . In solution, 1H-pyrazole-5-carbaldehyde and 1H-pyrazole-3-carbaldehyde exist in a dynamic, rapidly interconverting equilibrium driven by proton transfer between the N1 and N2 atoms[3].

This tautomerization is not merely a structural curiosity; it fundamentally dictates the molecule's downstream reactivity. The position of the equilibrium is heavily influenced by solvent polarity, hydrogen bonding, and the steric bulk of any substituents on the ring[4]. For instance, locking the tautomer via N-methylation (e.g., 1-methyl-1H-pyrazole-5-carbaldehyde) fixes the dipole moment and directs subsequent nucleophilic attacks exclusively to the C-5 formyl group, which is essential for predictable Schiff base formation or Knoevenagel condensations[4][5].

TautomericDynamics P3 1H-Pyrazole-3-carbaldehyde (Tautomer A) P5 1H-Pyrazole-5-carbaldehyde (Tautomer B) P3->P5 Annular Proton Transfer Reactivity Downstream Reactivity (Schiff Base Formation) P3->Reactivity P5->Reactivity Factors Equilibrium Drivers: Solvent Polarity & Steric Hindrance Factors->P3 Factors->P5

Caption: Logical relationship governing the tautomeric equilibrium and reactivity of pyrazole carbaldehydes.

Synthetic Methodologies & Mechanistic Causality

The synthesis of pyrazole-5-carbaldehyde derivatives requires precise control over reaction conditions to prevent ring cleavage or over-oxidation. The three primary methodologies utilized in the field are outlined below:

  • Vilsmeier-Haack Formylation: The industry standard for introducing a formyl group onto an electron-rich pyrazole core. The Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), forms a highly electrophilic carboxonium ion. This ion attacks the pyrazole ring (typically at C-4, but specific hydrazone cyclizations yield C-3/C-5 carbaldehydes), followed by hydrolysis to yield the aldehyde[6][7].

  • Chemoselective Oxidation of Pyrazole Methanols: Utilizing activated manganese dioxide (MnO₂) or TEMPO/FeCl₃ to oxidize hydroxymethyl pyrazoles. This method is highly favored when the pyrazole ring is already fully substituted[6][8].

  • Acetal Deprotection: Acid-catalyzed hydrolysis of commercially available precursors like 3-(dimethoxymethyl)-1H-pyrazole using formic acid[9].

Quantitative Comparison of Synthetic Routes

To facilitate experimental design, the following table summarizes the quantitative data and mechanistic advantages of each primary synthetic route.

Synthesis MethodPrimary PrecursorKey Reagents & ConditionsReaction TimeTypical YieldMechanistic Advantage
Chemoselective Oxidation (1,5-Dimethyl-1H-pyrazol-3-yl)methanol (1.2 g)Activated MnO₂, 1,4-dioxane, Reflux (101°C)5 hours~59%[8]Prevents over-oxidation to carboxylic acid via single-electron transfer.
Vilsmeier-Haack Cyclization Substituted HydrazonesDMF, POCl₃, 70°C5–8 hours55–80%[6][10]One-pot cyclization and formylation; highly scalable.
Acetal Deprotection 3-(dimethoxymethyl)-1H-pyrazole (13.8 kg)Formic Acid, H₂O, 25°C12 hours>90% (Crude)[9]Mild conditions; avoids heavy metal catalysts and harsh electrophiles.

Experimental Protocol: Chemoselective Oxidation Workflow

The following protocol details the synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde via MnO₂ oxidation[8].

Expertise & Causality: Activated MnO₂ is specifically chosen over stronger oxidants (such as KMnO₄ or Jones reagent) because its heterogeneous, single-electron transfer mechanism is highly chemoselective for allylic/benzylic-type alcohols. This strictly prevents the over-oxidation of the newly formed aldehyde into a carboxylic acid[6][8]. 1,4-dioxane is selected as the solvent because its boiling point (~101°C) provides the exact thermal energy required to drive the heterogeneous oxidation without inducing thermal degradation of the pyrazole core.

Self-Validating System: This workflow is designed with an intrinsic validation gate at Step 3. The progression to product isolation is strictly gated by Thin-Layer Chromatography (TLC). If the polar alcohol precursor is still visible, the system dictates continued reflux, ensuring maximum conversion before the irreversible removal of the catalyst.

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve 1.2 g (9.52 mmol) of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol in 100 mL of anhydrous 1,4-dioxane.

  • Chemoselective Oxidation: Add 21.88 g of activated manganese dioxide (MnO₂) to the solution. Equip the flask with a reflux condenser and stir the suspension vigorously under reflux for 5 hours.

  • System Validation (In-Process Control): Spot the reaction mixture on an alumina TLC plate using CH₂Cl₂ as the eluent. Validation Gate: Do not proceed until the lower-Rf alcohol spot is completely consumed.

  • Phase Separation (Hot Filtration): Filter the hot suspension immediately through a celite pad to remove the solid MnO₂. Causality: Hot filtration is critical; allowing the mixture to cool will cause the product to precipitate and irreversibly adsorb onto the highly porous MnO₂ surface, drastically reducing yield. Wash the filter cake with boiling 1,4-dioxane.

  • Product Isolation: Remove the solvent via rotary evaporation under reduced pressure to yield the expected carbaldehyde as a liquid (approx. 0.7 g, 59.23% yield)[8].

OxidationWorkflow Step1 1. Substrate Dissolution Dissolve alcohol in 1,4-dioxane Step2 2. Chemoselective Oxidation Add activated MnO2, Reflux 5h Step1->Step2 Thermal activation Step3 3. System Validation Monitor via TLC (Alumina, CH2Cl2) Step2->Step3 Reaction progression Step4 4. Phase Separation Hot filtration & solvent wash Step3->Step4 Validation confirmed Step5 5. Product Isolation Rotary evaporation to yield liquid Step4->Step5 Catalyst removal

Caption: Step-by-step experimental workflow for the MnO2-mediated chemoselective oxidation protocol.

Advanced Applications in Therapeutics and Material Science

The unique electronic properties of the pyrazole-5-carbaldehyde scaffold make it a highly sought-after intermediate in two distinct fields:

Drug Discovery & Therapeutics: Pyrazole carbaldehydes are fundamental building blocks in the synthesis of fused pyrrole carboxylic acids, which act as potent D-amino acid oxidase (DAO) inhibitors[9]. Furthermore, they are utilized to synthesize α-substituted benzylidenemalononitrile tyrphostins—critical inhibitors of the EGF receptor and ErbB2/neu tyrosine kinases used in oncology[9]. The scaffold is also heavily featured in the development of 5-lipoxygenase (5-LO) inhibitors, which are vital for treating severe anti-inflammatory conditions[3].

Advanced Material Science (Solid-Phase Extraction): Beyond biology, the aldehyde functionality is exploited in material science for surface modification. By reacting 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 3-aminopropyltrimethoxysilane-modified silica gel, researchers can synthesize a novel chelating matrix (SiNP) via Schiff base formation[8]. This organically modified silica acts as a highly efficient sorbent for the solid-liquid extraction of heavy metals, demonstrating exceptional adsorption capacities for toxic ions such as Pb(II), Cd(II), and Cu(II) from environmental samples[8].

Sources

spectroscopic data (NMR, IR, MS) for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Pyrazole Derivatives

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic compounds featuring two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and drug development.[1] Their remarkable versatility and ability to engage in various biological interactions have led to their incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like Celecoxib, anti-cancer agents, and antimicrobials.[1][2] The biological activity of these derivatives is intrinsically linked to their three-dimensional structure and the specific arrangement of substituents on the pyrazole core.

Consequently, the unambiguous characterization of these molecules is a critical step in the drug discovery pipeline. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the principal tools employed for this purpose.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing these techniques, moving beyond a simple recitation of data to explain the causality behind experimental choices and interpretation strategies. Our focus is on building a self-validating system where data from each technique corroborates the others to provide an unshakeable structural elucidation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules, including pyrazole derivatives.[5] It provides detailed information about the carbon-hydrogen framework, atom connectivity, and even the stereochemistry of a molecule.[6][7]

The Causality of Chemical Shifts and Coupling in Pyrazoles

The electronic environment of each proton and carbon atom in a pyrazole derivative dictates its chemical shift (δ). The aromatic nature of the pyrazole ring and the presence of two electronegative nitrogen atoms create a distinct magnetic environment.

  • ¹H NMR Spectroscopy : Protons directly attached to the pyrazole ring (H3, H4, H5) typically resonate in the aromatic region (δ 6.0-8.5 ppm). The exact chemical shift is highly sensitive to the nature and position of substituents.[8] For instance, electron-withdrawing groups will deshield nearby protons, shifting them downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift. In N-unsubstituted pyrazoles, the N-H proton often appears as a broad singlet at a high chemical shift (δ > 10 ppm) and its presence can be confirmed by a D₂O exchange experiment.[8]

  • ¹³C NMR Spectroscopy : The carbon atoms of the pyrazole ring (C3, C4, C5) also have characteristic chemical shift ranges, typically between δ 100-150 ppm.[9][10] The C3 and C5 carbons, being adjacent to the nitrogen atoms, often appear further downfield than the C4 carbon.[11] Quaternary carbons, such as those bearing a substituent, can be identified by their lack of signal in a DEPT-135 experiment.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust NMR analysis begins with meticulous sample preparation and a logical experimental workflow.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • ¹H NMR Acquisition :

    • Record a standard one-dimensional proton spectrum. This provides the initial overview of all proton environments.

    • Self-Validation Check: If an N-H proton is expected, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad N-H signal confirms its assignment.[8]

  • ¹³C NMR Acquisition :

    • Record a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

    • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ will be positive peaks, CH₂ will be negative). This is crucial for assigning carbon signals correctly.[12]

  • 2D NMR for Complex Structures (COSY & HMBC) :

    • COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, revealing which protons are on adjacent carbons.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons over two to four bonds. It is indispensable for connecting different fragments of a molecule and for assigning quaternary carbons.[8][12]

Data Presentation: Typical NMR Spectroscopic Data for Pyrazole Derivatives

The following tables summarize typical chemical shift ranges. Note that these values are highly dependent on the specific substituents and the solvent used.[8][9]

Table 1: Typical ¹H NMR Chemical Shifts for the Pyrazole Ring

Nucleus Position Typical Chemical Shift (δ, ppm) Notes
¹H H-3 7.5 - 8.5 Often a doublet, coupled to H-4.
¹H H-4 6.0 - 7.0 Often a triplet or doublet of doublets, coupled to H-3 and H-5.
¹H H-5 7.5 - 8.5 Often a doublet, coupled to H-4.

| ¹H | N-H | 10.0 - 14.0 | Broad singlet, exchangeable with D₂O. |

Table 2: Typical ¹³C NMR Chemical Shifts for the Pyrazole Ring

Nucleus Position Typical Chemical Shift (δ, ppm)
¹³C C-3 135 - 155
¹³C C-4 100 - 115

| ¹³C | C-5 | 125 - 145 |

Visualization: NMR Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive NMR-based structural elucidation of a pyrazole derivative.

NMR_Workflow Sample Sample in Deuterated Solvent H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR & DEPT Sample->C13_NMR D2O_Ex D₂O Exchange H1_NMR->D2O_Ex Identify N-H/O-H COSY 2D COSY H1_NMR->COSY H-H Connectivity HMBC 2D HMBC H1_NMR->HMBC H-C Long-Range Connectivity Structure Final Structure Elucidation D2O_Ex->Structure C13_NMR->HMBC COSY->Structure HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

Section 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[13] It is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is irradiated with infrared light, its bonds will absorb energy at their characteristic frequencies, resulting in an IR spectrum.

The Causality of Vibrational Frequencies in Pyrazoles

For pyrazole derivatives, IR spectroscopy is particularly useful for confirming the presence of the heterocyclic ring and identifying key substituents.

  • N-H Stretch : In N-unsubstituted pyrazoles, the N-H bond gives rise to a characteristic stretching band, which is often broad due to hydrogen bonding. This band typically appears in the 3100-3500 cm⁻¹ region.[14][15]

  • C=N and C=C Stretches : The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are key identifiers. These absorptions occur in the fingerprint region, typically between 1400-1650 cm⁻¹.[16][17]

  • Substituent Groups : Other functional groups on the pyrazole ring will have their own characteristic absorption bands (e.g., a C=O stretch for an acyl substituent around 1650-1750 cm⁻¹, or NO₂ stretches for a nitro group).[18][19]

Experimental Protocol: Acquiring an IR Spectrum

Step-by-Step Methodology:

  • Sample Preparation :

    • KBr Pellet Method : Grind a small amount (1-2 mg) of the solid pyrazole sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Thin Film Method : If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition : Place the prepared sample in the FT-IR spectrometer.[20]

  • Background Subtraction : Record a background spectrum (of the KBr pellet or empty salt plate) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory interferences.

  • Analysis : Analyze the resulting spectrum, identifying the key absorption bands and assigning them to specific functional groups.

Data Presentation: Characteristic IR Absorption Bands for Pyrazole Derivatives

Table 3: Common IR Frequencies for Pyrazoles

Vibrational Mode Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch 3100 - 3500 Medium-Broad Present in N-unsubstituted pyrazoles.[14]
Aromatic C-H Stretch 3000 - 3100 Medium-Weak Characteristic of the pyrazole ring and any aryl substituents.
C=N Stretch 1580 - 1650 Medium-Strong Key indicator of the pyrazole ring.[16]

| C=C Stretch | 1400 - 1600 | Medium-Strong | Aromatic ring stretching.[16] |

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula.[21] The fragmentation pattern observed in the mass spectrum also provides valuable structural clues.[22][23]

The Causality of Fragmentation in Pyrazoles

When a pyrazole derivative is ionized in the mass spectrometer (e.g., by electron impact, EI), the resulting molecular ion is often unstable and undergoes fragmentation. The fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses.

  • Nitrogen Rule : A key principle in MS is the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[23][24] Since pyrazoles contain two nitrogen atoms, their molecular ion peak (M⁺) will have an even m/z value, assuming all other atoms have their most common isotopes and there are no other nitrogen atoms in the substituents.

  • Core Fragmentation : The pyrazole ring itself has characteristic fragmentation patterns. Two of the most common pathways are:

    • Loss of N₂ : The molecular ion can lose a molecule of nitrogen gas (28 Da) to form a cyclopropenyl-like cation.[25]

    • Loss of HCN : Expulsion of hydrogen cyanide (27 Da) is another common fragmentation route for the pyrazole ring.[21][25]

  • Substituent Fragmentation : The substituents on the pyrazole ring will also fragment in predictable ways (e.g., loss of a methyl radical, cleavage of a benzyl group), providing further structural information.[26]

Experimental Protocol: Mass Spectrometry Analysis

Step-by-Step Methodology:

  • Sample Preparation : Prepare a dilute solution of the purified pyrazole derivative in a volatile solvent like methanol or acetonitrile.[21]

  • Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques include:

    • Electron Ionization (EI) : A hard ionization technique that causes extensive fragmentation, providing rich structural information.[20]

    • Electrospray Ionization (ESI) : A soft ionization technique ideal for polar molecules, often resulting in a prominent protonated molecule peak [M+H]⁺ with minimal fragmentation.[20]

  • Mass Analysis : The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Data Analysis :

    • Identify the molecular ion peak (e.g., M⁺˙ in EI, [M+H]⁺ or [M+Na]⁺ in ESI).

    • For HRMS data, use the exact mass to calculate the elemental formula.

    • Analyze the major fragment ions and propose logical fragmentation pathways to support the proposed structure.[25]

Data Presentation: Common Fragmentation Pathways

Table 4: Key Fragmentation Patterns for the Pyrazole Core

Fragmentation Neutral Loss (Da) Description
Loss of N₂ 28 A common pathway for the pyrazole molecular ion.[25]
Loss of HCN 27 Expulsion of hydrogen cyanide from the ring.[21][25]

| Loss of H• then N₂ | 1 + 28 | Successive loss leading to a stable cation.[25] |

Visualization: Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how the three spectroscopic techniques work in concert to provide a complete structural picture.

Integrated_Analysis cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Start Synthesized & Purified Pyrazole Derivative NMR NMR Spectroscopy ¹H, ¹³C, COSY, HMBC Start->NMR IR IR Spectroscopy Functional Groups Start->IR MS Mass Spectrometry Molecular Weight & Formula Start->MS NMR_Data Connectivity Map C-H Framework Atom Linkages Stereochemistry NMR:head->NMR_Data:head IR_Data Functional Group ID N-H C=N, C=C Substituent Groups IR:head->IR_Data:head MS_Data Formula & Fragments Exact Mass Elemental Formula Fragmentation Pattern MS:head->MS_Data:head Conclusion Validated Chemical Structure NMR_Data->Conclusion Confirms IR_Data->Conclusion Confirms MS_Data->Conclusion Confirms

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural elucidation of pyrazole derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. By understanding the fundamental principles behind each method and adopting a systematic, self-validating approach to data acquisition and interpretation, researchers can confidently and accurately characterize these vital pharmaceutical scaffolds. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel drug discovery and development.

References

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2022). IEEE Xplore. Retrieved March 8, 2024, from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved March 8, 2024, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. Retrieved March 8, 2024, from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry. Retrieved March 8, 2024, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). JOCPR. Retrieved March 8, 2024, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved March 8, 2024, from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry. Retrieved March 8, 2024, from [Link]

  • Fragmentations of pyrazole derivatives 9. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry. Retrieved March 8, 2024, from [Link]

  • Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. (1962). The Journal of Organic Chemistry. Retrieved March 8, 2024, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved March 8, 2024, from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). SciSpace. Retrieved March 8, 2024, from [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). New Journal of Chemistry. Retrieved March 8, 2024, from [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI. Retrieved March 8, 2024, from [Link]

  • Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization. (n.d.). Dalton Transactions. Retrieved March 8, 2024, from [Link]

  • A vibrational assignment for pyrazole. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved March 8, 2024, from [Link]

  • General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Retrieved March 8, 2024, from [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). PubMed. Retrieved March 8, 2024, from [Link]

  • Interpretation of Mass Spectra. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. (1962). The Journal of Organic Chemistry. Retrieved March 8, 2024, from [Link]

  • Interpretation of Mass Spectra. (2017). IntechOpen. Retrieved March 8, 2024, from [Link]

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. (2010). Journal of Mass Spectrometry. Retrieved March 8, 2024, from [Link]

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2025). ResearchGate. Retrieved March 8, 2024, from [Link]

  • How to Interpret a Mass Spectrum? (n.d.). Maricopa Open Digital Press. Retrieved March 8, 2024, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Interpretation of Mass Spectra: Mclafferty, EI Techniques. (2023). StudySmarter. Retrieved March 8, 2024, from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved March 8, 2024, from [Link]

  • Spectroscopic Techniques in Modern Drug Characterization. (2025). Walsh Medical Media. Retrieved March 8, 2024, from [Link]

  • Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. (2024). Retrieved March 8, 2024, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous blockbuster drugs and functional organic materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. The strategic introduction of fluorine atoms into these scaffolds can profoundly enhance molecular properties, such as metabolic stability, binding affinity, and lipophilicity.[3][4]

This guide details the synthesis and versatile applications of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde , a highly functionalized building block. This molecule is engineered with three key features for synthetic diversification:

  • A 3-phenyl-pyrazole core, providing a stable aromatic scaffold.

  • An N-(2-fluoroethyl) group , which introduces a fluorine moiety known to enhance pharmacokinetic properties in bioactive molecules.[3][5][6][7]

  • A C5-carbaldehyde group, a versatile functional handle for a wide array of subsequent chemical transformations, including C-C and C-N bond formation.[8][9]

While this specific molecule is not extensively documented, this guide provides robust, scientifically-grounded protocols for its synthesis and subsequent utilization, based on well-established reactivity principles of related heterocyclic aldehydes.

Proposed Synthesis of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

The synthesis is designed as a two-step sequence starting from commercially available materials. The workflow involves the initial formation of the pyrazole-carbaldehyde core followed by N-alkylation.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: N-Fluoroethylation A 3-Phenyl-1H-pyrazole C 3-Phenyl-1H-pyrazole-5-carbaldehyde A->C Formylation B Vilsmeier Reagent (POCl3, DMF) F 1-(2-fluoroethyl)-3-phenyl-1H- pyrazole-5-carbaldehyde C->F Alkylation D 1-Bromo-2-fluoroethane E Base (e.g., K2CO3) G A 1-(2-fluoroethyl)-3-phenyl-1H- pyrazole-5-carbaldehyde E Knoevenagel Condensation Product A->E Reactant B Active Methylene Compound (e.g., Malononitrile) B->E Reactant C Base Catalyst (e.g., Piperidine) C->E Catalyst D Solvent (e.g., Ethanol) D->E Solvent G A 1-(2-fluoroethyl)-3-phenyl-1H- pyrazole-5-carbaldehyde E Amine Product A->E Reactant B Primary/Secondary Amine (e.g., Morpholine) B->E Reactant C Reducing Agent (Sodium Triacetoxyborohydride) C->E Reagent D Solvent (e.g., DCE) D->E Solvent G A Core Scaffold (1-(2-fluoroethyl)-3-phenyl-1H- pyrazole-5-carbaldehyde) B Chemical Diversification (Knoevenagel, Wittig, Reductive Amination, etc.) A->B C Compound Library (Diverse Derivatives) B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Sources

Application Notes & Protocols: 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs, including celecoxib (anti-inflammatory) and sildenafil (vasodilator).[1][2] Its metabolic stability and versatile geometry for interacting with biological targets make it an attractive starting point for drug discovery programs.[2][3] This guide focuses on a particularly valuable, functionalized derivative: 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde .

The strategic incorporation of specific functional groups onto this scaffold imparts distinct and advantageous properties:

  • The 3-Phenyl Group: This lipophilic moiety is a common feature in many bioactive pyrazoles, often serving as a crucial pharmacophoric element for receptor binding and π-stacking interactions.[4]

  • The 1-(2-Fluoroethyl) Group: Bioisosteric replacement of hydrogen with fluorine is a well-established strategy in drug design to modulate physicochemical properties.[5] The 2-fluoroethyl substituent can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity and cell permeability.[5]

  • The 5-Carbaldehyde Group: This aldehyde function is not merely a structural feature but a potent synthetic handle. It provides a reactive site for a vast array of chemical transformations, enabling the diversification of the pyrazole core into extensive libraries of more complex molecules.[6][7] Its position at C5 offers a distinct vector for substitution compared to the more commonly functionalized C4 position.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides validated protocols for the synthesis of this key intermediate and details its application in constructing diverse molecular architectures, underpinned by a rationale for each experimental choice.

Physicochemical & Safety Profile

While some commercial databases may list conflicting information, the correct molecular formula for the named compound is C₁₂H₁₁FN₂O. All data presented here corresponds to this structure.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1427013-72-6[8]
Molecular Formula C₁₂H₁₁FN₂OCalculated
Molecular Weight 234.23 g/mol Calculated
Topological Polar Surface Area (TPSA) 34.89 Ų[8]
cLogP 2.5 (Approx.)Calculated
Hydrogen Bond Acceptors 3[8]
Hydrogen Bond Donors 0[8]
Rotatable Bonds 3[8]

Table 2: GHS Hazard Information (Predicted)

Note: This information is based on related pyrazole aldehydes. Users must consult a validated Safety Data Sheet (SDS) and perform their own risk assessment before handling.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
STOT Single ExposureGHS07WarningH335: May cause respiratory irritation

Standard Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Strategy and Rationale

The synthesis of multi-substituted pyrazoles requires careful planning to ensure correct regiochemistry. Direct formylation of a 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole precursor via classical methods like the Vilsmeier-Haack reaction would overwhelmingly favor substitution at the electron-rich C4 position.[9][10] Therefore, achieving the desired C5-carbaldehyde requires a more nuanced approach.

Our recommended strategy involves a two-step process: first, the regioselective synthesis of the pyrazole core, followed by a directed C5-formylation. This method provides unambiguous control over the final product's constitution.

Synthetic_Workflow SM1 Benzoylacetaldehyde (or equivalent) Reagents1 Cyclocondensation (e.g., EtOH, reflux) SM1->Reagents1 SM2 2-Fluoroethylhydrazine SM2->Reagents1 Intermediate 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole Reagents2 Directed Ortho-Metalation 1. n-BuLi, THF, -78 °C 2. Anhydrous DMF Intermediate->Reagents2 Product 1-(2-Fluoroethyl)-3-phenyl- 1H-pyrazole-5-carbaldehyde Reagents1->Intermediate Step 1: Pyrazole Formation Reagents2->Product Step 2: C5-Formylation

Figure 1. Proposed two-step synthetic workflow for the target intermediate.

Rationale for this approach:

  • Regiocontrol in Pyrazole Formation: The condensation of a 1,3-dicarbonyl compound (benzoylacetaldehyde) with a substituted hydrazine (2-fluoroethylhydrazine) is a robust and classical method for pyrazole synthesis.[1] The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine. Typically, the more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic carbonyl group, leading predictably to the 1,3-disubstituted pyrazole.

  • Directed C5-Formylation: The N1-substituent's nitrogen atom can act as a directing group for metalation. In a process known as directed ortho-metalation (DoM), a strong base like n-butyllithium (n-BuLi) preferentially deprotonates the adjacent C5 position due to coordination with the N1 heteroatom. The resulting C5-lithiated species is a potent nucleophile that can be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to install the formyl group with high regioselectivity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole

Objective: To synthesize the pyrazole core via cyclocondensation.

Materials:

  • Benzoylacetaldehyde (1.0 eq)

  • 2-Fluoroethylhydrazine hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol (approx. 0.2 M concentration of starting material)

  • Standard reflux apparatus with magnetic stirring

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add benzoylacetaldehyde (1.0 eq), 2-fluoroethylhydrazine hydrochloride (1.1 eq), sodium acetate (1.2 eq), and ethanol.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient to afford the pure 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole as an oil or low-melting solid.

Scientist's Notes:

  • Causality: Sodium acetate is used as a mild base to free the 2-fluoroethylhydrazine from its hydrochloride salt, allowing it to participate in the reaction as a nucleophile.

  • Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to the next step.

Protocol 2: C5-Formylation via Directed Ortho-Metalation

Objective: To regioselectively install the carbaldehyde group at the C5 position.

Materials:

  • 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole (1.0 eq)

  • n-Butyllithium (1.2 eq, 2.5 M solution in hexanes)

  • Anhydrous N,N-dimethylformamide (DMF) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk line or inert atmosphere setup (Argon or Nitrogen)

  • Dry ice/acetone bath (-78 °C)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under a positive pressure of inert gas (Argon).

  • Add the 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.2 eq) dropwise via syringe over 15 minutes. A color change is typically observed.

  • Stir the mixture at -78 °C for 1 hour to ensure complete metalation.

  • Add anhydrous DMF (1.5 eq) dropwise.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final product, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde .

Scientist's Notes:

  • Causality: Strict anhydrous and anaerobic conditions are paramount. n-Butyllithium reacts violently with water and oxygen. The -78 °C temperature is required to maintain the stability of the lithiated intermediate and prevent side reactions.

  • Trustworthiness: The reaction must be quenched at low temperature before workup to prevent decomposition of the product. The final product's structure must be rigorously confirmed by spectroscopic methods (NMR, IR, MS) to verify the C5-formylation.

Applications as a Synthetic Intermediate

The C5-carbaldehyde is a versatile functional group that serves as an electrophilic anchor point for building molecular complexity.

Application_Pathways Start 1-(2-Fluoroethyl)-3-phenyl- 1H-pyrazole-5-carbaldehyde Amine Substituted Amines (Pyrazolyl-methylamines) Start->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene α,β-Unsaturated Systems (Pyrazolyl-acrylates, etc.) Start->Alkene Knoevenagel / Wittig Rxn (Active Methylene / Ylide) Fused Fused Heterocycles (e.g., Pyrazolo[3,4-d]pyridazines) Start->Fused Condensation/Cyclization (e.g., N₂H₄) Alcohol Hydroxymethyl Pyrazole Start->Alcohol Reduction (NaBH₄)

Figure 2. Key synthetic transformations utilizing the C5-carbaldehyde handle.

Table 3: Summary of Downstream Synthetic Applications

Reaction TypeReagents & ConditionsResulting StructureSignificance
Reductive Amination Primary/secondary amine, NaBH(OAc)₃ or NaBH₃CN, DCE or MeOHC5-CH₂-NR¹R²Access to diverse amine libraries, crucial for modulating solubility and target interactions.
Knoevenagel Condensation Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), base (e.g., piperidine)C5-CH=C(X)(Y)Introduction of conjugated systems, useful for creating rigidified linkers or Michael acceptors.
Wittig Reaction Phosphonium ylide (Ph₃P=CHR)C5-CH=CHRReliable method for carbon-carbon double bond formation, extending carbon chains.
Condensation & Cyclization Binucleophiles (e.g., Hydrazine, Guanidine)Fused bicyclic systems (e.g., Pyrazolo-pyridazines)Construction of novel, rigid heterocyclic scaffolds with distinct biological profiles.[3]
Oxidation Oxone®, KMnO₄C5-COOHConversion to a carboxylic acid, a key functional group for amide coupling or as an acidic pharmacophore.
Reduction NaBH₄, MeOHC5-CH₂OHFormation of the corresponding alcohol, which can be used for ether synthesis or further functionalization.

Predicted Characterization Data

Table 4: Expected Spectroscopic Data for the Final Product

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 9.9-10.1 (s, 1H, -CHO), 7.7-7.8 (m, 2H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 7.2-7.3 (s, 1H, Pyrazole C4-H), 4.7-4.9 (dt, 2H, -CH₂-F), 4.5-4.7 (t, 2H, N-CH₂-).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 185 (C=O), 154 (Pyrazole C3), 142 (Pyrazole C5), 131 (Ar C), 129 (Ar CH), 128 (Ar CH), 126 (Ar CH), 115 (Pyrazole C4), 81 (d, J=170 Hz, -CH₂F), 50 (N-CH₂).
Mass Spec (ESI+) m/z: 235.09 [M+H]⁺, 257.07 [M+Na]⁺.
IR (ATR) ν (cm⁻¹): ~1680-1700 (C=O stretch, aldehyde), ~2820, 2720 (C-H stretch, aldehyde), ~1050 (C-F stretch).

Conclusion

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is a high-value synthetic intermediate, strategically designed for utility in drug discovery and materials science. Its synthesis, while requiring careful regiochemical control, is readily achievable through a logical sequence of classical and modern organic reactions. The presence of the fluoroethyl group offers a handle to tune pharmacokinetic properties, while the C5-aldehyde provides a gateway for extensive chemical diversification. The protocols and applications detailed herein provide a robust framework for researchers to leverage this powerful building block in the creation of novel and functional molecules.

References

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • NextSDS. (n.d.). 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • ARKAT USA, Inc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65. Available at: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry, 11(3). Available at: [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Google Patents. (2021). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. Available at: [Link]

  • ResearchGate. (2026). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Spectroscopic, structural and photophysical characterization of chloro-bridged iridium(iii) and rhodium(iii) dinuclear complexes with 1-phenyl-1H-pyrazole and their analogues with 1-(2,4-difluorophenyl). Dalton Transactions, 54, 12018-12029. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]

  • PubMed. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Bioorganic & Medicinal Chemistry, 28(10), 115463. Available at: [Link]

Sources

The Pyrazole Nucleus: A Versatile Synthon for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Researchers in Organic Synthesis and Drug Discovery

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and a cornerstone in synthetic organic chemistry.[1][] Its unique electronic properties, ability to participate in various chemical interactions like hydrogen bonding, and structural versatility make it an ideal starting point for the construction of more complex, fused heterocyclic systems. This guide provides senior researchers and drug development professionals with an in-depth exploration of pyrazole derivatives as key building blocks. We will delve into the mechanistic rationale behind core synthetic strategies and provide detailed, field-proven protocols for the synthesis of high-value heterocyclic compounds, including the medicinally significant pyrazolo[3,4-d]pyrimidines.

Introduction: Why Pyrazoles?

The significance of the pyrazole moiety is underscored by its presence in a multitude of approved pharmaceuticals and biologically active compounds.[3] Derivatives of pyrazole exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[3] This biological prevalence is not accidental; the pyrazole core offers a unique combination of features:

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid scaffold, which is often crucial for precise binding to biological targets like enzymes and receptors.

  • Hydrogen Bonding Capabilities: The presence of both a pyridine-like (proton-accepting) and a pyrrole-like (proton-donating) nitrogen atom allows for diverse hydrogen bonding interactions, which are critical for molecular recognition in biological systems.

  • Tunable Electronics: The electronic density of the pyrazole ring can be readily modified by substituents. The C4 position is generally electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient.[] This allows for regioselective functionalization and subsequent elaboration into fused systems.

This guide moves beyond simple reaction lists to explain the causality behind why certain pyrazole derivatives are chosen for specific synthetic transformations and how reaction conditions are optimized to achieve desired outcomes.

Chapter 1: Aminopyrazoles as Nucleophilic Precursors for Fused Pyrimidines

One of the most powerful applications of pyrazole derivatives is the use of aminopyrazoles as precursors for the synthesis of fused pyrimidine systems. Pyrazolo[3,4-d]pyrimidines, in particular, are bioisosteres of purines (like adenine) and are central to the development of numerous kinase inhibitors for cancer therapy.[4][5]

Application Note 1.1: The Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis of the pyrazolo[3,4-d]pyrimidine core typically relies on the nucleophilic character of the amino group on a substituted pyrazole, which attacks an electrophilic carbon source to construct the second ring.[6] A common and highly effective strategy involves the cyclocondensation of a 5-aminopyrazole-4-carbonitrile with formamide.

Mechanistic Rationale:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic 5-amino group of the pyrazole attacking the electrophilic carbon of formamide.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the newly formed amide/imine functionality.

  • Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazolo[3,4-d]pyrimidine ring system.[4]

This method is robust and allows for the synthesis of a wide variety of derivatives, as the substituents on the initial pyrazole are carried through to the final product.

Experimental Protocol 1.1: One-Pot Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (An Adenine Isostere)

This protocol details the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with formamide, a classic and reliable method for creating the core scaffold of many kinase inhibitors.[4]

Materials:

  • 5-amino-1H-pyrazole-4-carbonitrile

  • Formamide (reagent grade)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5-amino-1H-pyrazole-4-carbonitrile (e.g., 5.0 g, 1.0 eq) and formamide (50 mL).

  • Heating: Heat the mixture to reflux (approximately 180-190°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

  • Reaction Time: Maintain the reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.[4]

  • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Isolation: Pour the cooled mixture into ice-cold water (100 mL) to precipitate the product fully. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold water (2 x 20 mL) and then with a small amount of cold ethanol. Recrystallize the solid from hot ethanol or a suitable solvent mixture to obtain pure 1H-Pyrazolo[3,4-d]pyrimidin-4-amine as a crystalline solid.

Expected Outcome & Validation:

  • Yield: 75-85%

  • Appearance: White to off-white crystalline solid

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, comparing the data with literature values.

Chapter 2: Multicomponent Reactions (MCRs) for Rapid Assembly of Complex Heterocycles

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic efficiency, allowing for the construction of complex molecules in a single step from three or more starting materials.[7] Pyrazole derivatives are excellent substrates for MCRs, enabling the rapid generation of diverse libraries of fused heterocyclic compounds, which is particularly valuable in drug discovery.[1][8]

Application Note 2.1: Synthesis of Pyrano[2,3-c]pyrazoles via Four-Component Reaction

Pyrano[2,3-c]pyrazoles are a class of fused heterocycles known for their analgesic and anti-inflammatory activities.[9] A highly efficient method for their synthesis involves a four-component reaction of an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.

Mechanistic Rationale (E-E-A-T):

The elegance of this MCR lies in its sequential, domino-like cascade of well-established reactions. The causality is as follows:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an electron-deficient arylidene malononitrile.

  • In-situ Pyrazolone Formation: Concurrently, the β-ketoester reacts with hydrazine hydrate to form a 5-pyrazolone intermediate.

  • Michael Addition: The pyrazolone, acting as a potent nucleophile, attacks the electron-deficient alkene of the arylidene malononitrile in a classic Michael addition.

  • Intramolecular Cyclization & Tautomerization: The resulting adduct undergoes a rapid intramolecular cyclization (O-cyclization) followed by tautomerization to yield the stable, final pyrano[2,3-c]pyrazole product.[1]

This atom-economical approach avoids the need to isolate intermediates, saving time, resources, and reducing waste.[1][7]

Workflow & Protocol 2.1: Four-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole Derivative

This protocol provides a step-by-step guide for a piperidine-catalyzed, four-component synthesis in an aqueous medium, highlighting a green chemistry approach.[1]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate (64-80% in water)

  • Piperidine (catalyst)

  • Ethanol or Water (solvent)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Component Mixing: In a 50 mL flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.0 eq) in ethanol or water (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5 mol%) to the stirring mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often rapid, with a precipitate forming within 20-30 minutes.[1]

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Cool the flask in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Data Summary: Representative MCRs for Fused Pyrazoles
Fused SystemComponentsCatalyst/SolventTypical YieldReference
Pyrano[2,3-c]pyrazoles Aldehyde, Malononitrile, β-Ketoester, HydrazinePiperidine / Water85-93%[1]
Pyrazolo[3,4-b]pyridines 5-Aminopyrazole-4-carbaldehyde, Active Methylene CompoundSodium Methoxide / Methanol67-80%[6]
Polyhydroquinolines Fluorinated Enaminone, Active Methylene Compound, Pyrazole-4-carbaldehydeCyclocondensationGood[1]

Chapter 3: Visualization of Synthetic Pathways

Visualizing reaction mechanisms and workflows is crucial for understanding the complex transformations involved in heterocyclic synthesis.

Diagram 1: General Mechanism for Pyrazolo[3,4-d]pyrimidine Synthesis

G cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Final Product Aminopyrazole 5-Aminopyrazole -4-carbonitrile Attack Nucleophilic Attack of -NH2 on C=O Aminopyrazole->Attack Formamide Formamide Formamide->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Intermediate Formation Aromatization Dehydration & Aromatization Cyclization->Aromatization Ring Closure Product Pyrazolo[3,4-d]pyrimidine Aromatization->Product

Caption: Reaction pathway for pyrazolo[3,4-d]pyrimidine synthesis.

Diagram 2: Workflow for Four-Component Pyrano[2,3-c]pyrazole Synthesis

MCR_Workflow start Combine Reactants: - Aldehyde - Malononitrile - β-Ketoester - Hydrazine add_catalyst Add Piperidine (5 mol%) start->add_catalyst stir Vigorous Stirring (RT, 20-30 min) add_catalyst->stir precipitate Precipitate Forms stir->precipitate isolate Isolate via Vacuum Filtration precipitate->isolate purify Wash with Cold H2O & EtOH isolate->purify product Pure Pyrano[2,3-c]pyrazole purify->product

Caption: Experimental workflow for the multicomponent synthesis.

Conclusion

Pyrazole derivatives are not merely another class of heterocycles; they are enabling synthons that provide access to a vast and functionally diverse chemical space. The strategies outlined herein—namely the construction of fused pyrimidines from aminopyrazoles and the rapid assembly of complex systems via multicomponent reactions—represent robust, efficient, and highly adaptable methodologies for modern organic synthesis. By understanding the underlying mechanistic principles, researchers can rationally design and execute the synthesis of novel heterocyclic compounds with significant potential in drug discovery and materials science. The provided protocols serve as a validated starting point for further exploration and optimization in the laboratory.

References

  • Source: vertexaisearch.cloud.google.
  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole Source: MDPI URL: [Link]

  • Source: vertexaisearch.cloud.google.
  • Source: vertexaisearch.cloud.google.
  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL: [Link]

  • Source: vertexaisearch.cloud.google.
  • Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: IJNRD URL: [Link]

  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL: [Link]

  • Title: Synthetic approaches for pyrazolo[3,4-d]pyrimidines Source: ResearchGate URL: [Link]

Sources

Advanced One-Pot Synthesis of Pyrazole Derivatives: Green Catalysis and Multicomponent Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazole derivatives are privileged, functionally dense heterocyclic scaffolds that exhibit a broad spectrum of pharmacological activities, serving as the core structure for blockbuster drugs such as celecoxib, sildenafil, and rimonabant. Traditionally, the synthesis of pyrazoles relies on the sequential condensation of hydrazines with 1,3-diketones or the 1,3-dipolar cycloaddition of diazo compounds. However, these linear-step syntheses often suffer from poor atom economy, the requirement of hazardous organic solvents, and tedious intermediate isolation steps[1].

To overcome these bottlenecks, one-pot multicomponent reactions (MCRs) have emerged as a cornerstone of modern, sustainable medicinal chemistry. By combining three or four reactants (e.g., aldehydes, ketones, and hydrazines) in a single vessel, researchers can achieve high step economy and minimize the Environmental Factor (E-factor). Mechanistically, this one-pot process is a cascade reaction. It typically initiates with a catalyst-activated Knoevenagel condensation to form an α,β-unsaturated intermediate (chalcone). This is immediately followed by a Michael-type nucleophilic addition of hydrazine, intramolecular cyclization, and a final dehydration step to yield the aromatized pyrazole ring [2].

Mechanism Step1 Carbonyl Activation (Lewis Acid / Base) Step2 Knoevenagel Condensation (Formation of Chalcone) Step1->Step2 -H2O Step3 Michael-type Addition (Hydrazine Nucleophilic Attack) Step2->Step3 +Hydrazine Step4 Intramolecular Cyclization (Ring Closure) Step3->Step4 Step5 Dehydration & Aromatization (Stable Pyrazole Core) Step4->Step5 -H2O

Fig 1: Mechanistic pathway of pyrazole ring formation via multicomponent condensation.

Experimental Protocols

The following protocols detail two distinct, highly efficient green methodologies for one-pot pyrazole synthesis.

Protocol A: Heterogeneous Nickel-Catalyzed Multicomponent Synthesis

Causality & Experimental Design: Homogeneous catalysts often complicate product isolation and cannot be easily reused. In this protocol, a solid heterogeneous nickel-based catalyst is employed. The nickel provides Lewis acidic sites that selectively activate the carbonyl carbon of the aldehyde/ketone, drastically accelerating the initial Knoevenagel condensation at room temperature [1]. Ethanol is selected as the solvent because it adequately solubilizes the organic reactants while allowing the inorganic Ni-catalyst to remain suspended, facilitating rapid recovery via simple filtration. Operating at room temperature prevents the thermal degradation of sensitive aldehyde precursors and minimizes energy consumption.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of absolute ethanol.

  • Reagent Addition: Charge the flask with acetophenone (0.1 mol), hydrazine hydrate (0.1 mol), and the solid Nickel-based heterogeneous catalyst (10 mol%).

  • Initial Activation: Stir the mixture at room temperature (20–25 °C) for 30 minutes.

    • Self-Validation Checkpoint: Spot the mixture on a TLC plate (7:3 ethyl acetate/n-hexane). The disappearance of the acetophenone spot indicates the successful formation of the intermediate hydrazone.

  • Cascade Initiation: Add benzaldehyde (0.1 mol) dropwise to the stirring reaction mixture. Continue stirring at room temperature for exactly 3 hours.

  • Catalyst Recovery: Filter the reaction mixture through a sintered glass funnel. The solid Ni-catalyst will be retained on the filter. Wash the recovered catalyst with hot ethanol (2 × 5 mL) to remove residual organics; the catalyst can be dried and reused for up to 7 consecutive cycles without significant loss of activity [1].

  • Product Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Purification: Wash the resulting crude solid with distilled water and cold toluene. This specific solvent combination exploits solubility differences to selectively dissolve unreacted starting materials while leaving the pyrazole derivative intact. Recrystallize the final product from methanol to afford pure pyrazole crystals.

Protocol B: Biocatalytic Synthesis Using Water Extract of Banana Peel (WEB)

Causality & Experimental Design: Synthesizing complex pyrano[2,3-c]pyrazoles typically requires toxic organic bases (e.g., piperidine or pyridine). Protocol B replaces these with Water Extract of Banana Peel (WEB). Banana peels are naturally rich in alkaline minerals (potassium, sodium, and calcium carbonates). When extracted into water, they provide an intrinsically basic, aqueous medium (pH ~8-9) that drives the deprotonation of the active methylene group in malononitrile, initiating the reaction without any external synthetic base or ligand [2].

Step-by-Step Methodology:

  • WEB Preparation: Wash 10 g of ripe banana peels, dry them in an oven at 80 °C, and crush them into a fine powder. Boil the powder in 100 mL of deionized water for 30 minutes. Filter the suspension through Whatman No. 1 filter paper to obtain a clear, pale-yellow WEB solution.

  • Reaction Setup: In a 25 mL Erlenmeyer flask, add 5 mL of the prepared WEB solution.

  • Reagent Addition: Add arylidene malononitrile (1 mmol) and 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol) directly to the aqueous extract.

  • Condensation: Stir the mixture vigorously at room temperature for 15–30 minutes.

    • Self-Validation Checkpoint: Because the highly conjugated pyrano[2,3-c]pyrazole product is insoluble in water, the reaction is visually self-validating. As the reaction reaches completion, a dense, solid precipitate will spontaneously crash out of the aqueous medium.

  • Product Isolation: Filter the precipitated solid using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water (3 × 10 mL) to remove any residual water-soluble impurities and WEB minerals.

  • Purification: Recrystallize the crude solid from hot ethanol. This method consistently yields >90% pure product, completely bypassing the need for solvent-heavy column chromatography[2].

Workflow A Reactant Preparation (Aldehydes, Ketones, Hydrazines) B Green Catalyst Addition (Ni-based or WEB) A->B C One-Pot Condensation (Room Temp, Stirring) B->C D Product Isolation (Filtration / Precipitation) C->D E Purification (Recrystallization) D->E

Fig 2: General workflow for the one-pot multicomponent synthesis of pyrazole derivatives.

Quantitative Data Presentation

The table below summarizes the critical reaction parameters and green chemistry metrics for the two detailed protocols, allowing researchers to select the appropriate methodology based on available resources and target derivatives.

ParameterProtocol A: Ni-Catalyzed Synthesis [1]Protocol B: WEB-Mediated Synthesis [2]
Target Scaffold 1,3,5-Trisubstituted PyrazolesPyrano[2,3-c]pyrazoles
Catalyst Type Solid Heterogeneous (Nickel-based)Natural Aqueous Extract (Basic Minerals)
Solvent EthanolDeionized Water (WEB)
Temperature Room Temperature (20–25 °C)Room Temperature (20–25 °C)
Reaction Time 3 Hours15 – 30 Minutes
Average Yield 88% – 95%90% – 98%
Product Isolation Solvent evaporation & selective washingDirect aqueous precipitation
Catalyst Recyclability Up to 7 cyclesSingle-use (derived from biological waste)

References

  • Medjahed, N.; Kibou, Z.; Berrichi, A.; Bachir, R.; Choukchou-Braham, N. "Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles." Chemistry Proceedings, 2022. URL:[Link]

  • "Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles in Water Extract of Banana Peel (WEB): A Green Chemistry Approach." Frontiers in Chemistry, 2020. URL:[Link]

Advanced Application Note: Exploiting Pyrazole Carbaldehydes in Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting profound antimicrobial, anticancer, and antidiabetic properties [1]. Over the last decade, the functionalization of pyrazoles via Multicomponent Reactions (MCRs) has emerged as a cornerstone of Pot, Atom, and Step Economy (PASE) synthesis.

Specifically, pyrazole C-3, C-4, and C-5 carbaldehydes act as highly versatile electrophilic building blocks. The unique reactivity of the formyl group, situated adjacent to the electron-rich pyrazole core, allows for rapid imine/hydrazone formation. This initial condensation acts as a thermodynamic sink, driving subsequent tandem cyclizations or nucleophilic additions without the need to isolate unstable intermediates[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Herein, we dissect the causality behind reaction conditions, provide self-validating experimental protocols, and map the mechanistic pathways that govern these complex transformations.

Strategic Workflow & Reaction Design

The success of a pyrazole carbaldehyde-based MCR relies on matching the electrophilicity of the formyl carbon with appropriate nucleophiles (e.g., amines, active methylenes) and a third terminating reagent (e.g., boronic acids, elemental sulfur, or dimedone).

MCR_Strategy A Pyrazole Carbaldehyde (Electrophilic Core) D Imine / Hydrazone Intermediate A->D B Amine / Hydrazine (Nucleophile) B->D C Third Component (e.g., Sulfur, Boronic Acid) E Tandem Cyclization / Addition C->E D->E F Complex Pyrazole Hybrid (High Atom Economy) E->F

Caption: Strategic workflow of pyrazole carbaldehyde-based multicomponent reactions.

Validated Experimental Protocols

The following protocols have been selected for their robust reproducibility, high atom economy, and diverse pharmacological applicability. Every step is designed to be a self-validating system.

Protocol 3.1: Catalyst-Free Synthesis of Pyrazole-Tethered Thioamides

Application: Development of thioamide-conjugated pyrazoles for antimicrobial screening. Rationale: This protocol utilizes elemental sulfur ( S8​ ) and secondary amines in a metal-free environment. The avoidance of transition metal catalysts eliminates heavy-metal toxicity in downstream biological assays [3].

Materials:

  • Pyrazole-3-carbaldehyde (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Elemental Sulfur ( S8​ ) (1.5 equiv)

  • Solvent: DMF or CH3​CN

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask, dissolve pyrazole-3-carbaldehyde (10 mmol) in 15 mL of DMF. Causality: DMF is chosen for its high boiling point and excellent solubilizing properties for elemental sulfur at elevated temperatures.

  • Component Addition: Add morpholine (12 mmol) followed by elemental sulfur (15 mmol).

  • Thermal Activation: Stir the reaction mixture at 130 °C. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). Self-Validation: The disappearance of the distinct UV-active aldehyde spot (typically Rf​≈0.6 ) and the emergence of a lower-running product spot confirms the consumption of the starting material.

  • Workup: After 2.5 hours, cool the mixture to room temperature and pour it over crushed ice. The sudden drop in solubility forces the thioamide product to precipitate.

  • Purification: Filter the precipitate, wash with cold water to remove residual DMF and unreacted morpholine, and recrystallize from ethanol. (Expected Yield: ~86%)[4].

Protocol 3.2: Synthesis of Fluorescent Pyrazole-Boron Complexes

Application: Creation of organic fluorophores and BODIPY analogues for cellular imaging. Rationale: A one-pot three-component reaction utilizing 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Ethanol is used as a green solvent; it supports the solubility of the starting materials at 70 °C but selectively precipitates the highly crystalline boron complex upon cooling [5].

Materials:

  • 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

  • Anthranilic acid (1 mmol)

  • Phenylboronic acid (1 mmol)

  • Solvent: Absolute Ethanol (5 mL)

Step-by-Step Methodology:

  • Mixing: Combine all three reagents (1 mmol each) in 5 mL of absolute ethanol in a 25 mL flask.

  • Refluxing: Stir the mixture at 70 °C for 48 hours. Causality: The extended reaction time is required to ensure complete thermodynamic conversion of the intermediate imine into the stable, tetracoordinated iminoboronate complex.

  • Isolation: Cool the reaction to room temperature. The target product will spontaneously crystallize. Self-Validation: The formation of a brightly colored/fluorescent solid is a visual indicator of successful boron complexation.

  • Washing: Filter the solid and wash sequentially with cold ethanol and acetone to acquire the pure product [5].

Protocol 3.3: Synthesis of Pyrazole-Phthalazine Hybrids

Application: Synthesis of potent α -glucosidase inhibitors for Type II Diabetes management. Rationale: This reaction utilizes humic acid as a green, reusable organocatalyst to facilitate the condensation of the formyl group with phthalhydrazide and dimedone [6].

Step-by-Step Methodology:

  • Preparation: To a stirred solution of 4-pyrazole carbaldehyde (1 mmol), add phthalhydrazide (1 mmol) and dimedone (1 mmol) in 10 mL of ethanol.

  • Catalysis: Add a catalytic amount of humic acid. Causality: The acidic functional groups on humic acid activate the carbonyl carbon of the aldehyde, accelerating the nucleophilic attack by phthalhydrazide.

  • Reflux: Heat the mixture under reflux for 12–18 hours. Monitor via TLC.

  • Workup: Cool to room temperature, filter the catalyst (which can be washed and reused), and pour the filtrate into ice water. Neutralize if necessary, filter the precipitate, and recrystallize from ethanol [6].

Mechanistic Pathway Analysis

Understanding the molecular choreography of these reactions is critical for troubleshooting and optimizing yields. Let us examine the metal-free thioamidation of pyrazole carbaldehydes (Protocol 3.1).

The reaction initiates with the condensation of the secondary amine and the pyrazole carbaldehyde to form a hemiaminal, which dehydrates to an imine/enamine intermediate. Elemental sulfur is then activated and inserted into the C-H bond of the transient species, followed by rearrangement to yield the stable thioamide [4].

Mechanism N1 Pyrazole-3-Carbaldehyde I1 Hemiaminal Intermediate N1->I1 Condensation N2 Secondary Amine (e.g., Morpholine) N2->I1 Condensation N3 Elemental Sulfur (S8) I3 Sulfur Insertion N3->I3 I2 Imine / Enamine Species I1->I2 -H2O I2->I3 +S8 Activation P Pyrazole-Tethered Thioamide I3->P Oxidation/Rearrangement

Caption: Proposed mechanism for the metal-free synthesis of pyrazole-tethered thioamides.

Quantitative Data & Substrate Scope

The versatility of pyrazole carbaldehydes is reflected in the broad substrate scope and high yields achievable across different MCR paradigms. Table 1 summarizes the key parameters for the protocols discussed.

Table 1: Comparative Analysis of Pyrazole Carbaldehyde MCRs

Target ScaffoldComponentsCatalyst / ConditionsTimeAvg. YieldPrimary Application
Pyrazole-Thioamides Pyrazole-3-carbaldehyde, Morpholine, S8​ Catalyst-free / DMF, 130 °C2.5 h86%Antimicrobial Agents
Pyrazole-Boron Complexes 3-OH-pyrazole-4-carbaldehyde, Anthranilic acid, Phenylboronic acidCatalyst-free / EtOH, 70 °C48 h85-95%Fluorescent Probes
Pyrazole-Phthalazines Pyrazole-4-carbaldehyde, Phthalhydrazide, DimedoneHumic Acid / EtOH, Reflux12-18 h75-90% α -Glucosidase Inhibitors
Dipyrazolo-pyridines 5-alkynylpyrazole-4-carbaldehyde, p-Toluenesulfonyl hydrazide, KetoneSilver triflate / One-pot tandem4-6 h91%Complex Heterocycles [2]

Troubleshooting & Self-Validating Steps

To ensure experimental integrity, researchers should adhere to the following validation checkpoints:

  • Starting Material Purity: Pyrazole carbaldehydes can oxidize to carboxylic acids upon prolonged exposure to air. Verify the presence of the sharp formyl proton singlet ( δ 9.8–10.2 ppm) via 1H -NMR prior to use.

  • Incomplete Condensation: If TLC indicates unreacted aldehyde after the designated time, the imine formation step may be stalled. Solution: Add a catalytic amount of glacial acetic acid (1-2 drops) to facilitate the initial nucleophilic attack by activating the carbonyl group.

  • Precipitation Failures: In ethanol-based refluxes (Protocols 3.2 and 3.3), if the product does not precipitate upon cooling, the reaction may be too dilute. Solution: Concentrate the mixture under reduced pressure to half its volume, then cool to 4 °C overnight.

References

  • Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Molecular Diversity. Available at:[Link]

  • Volz, N., et al. (2012). Dipyrazolo[1,5-a:4',3'-c]pyridines – a new heterocyclic system accessed via multicomponent reaction. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Sharma, P., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Sharma, P., et al. (2022). Synthesis of Pyrazole Conjugated Thioamides and Amide. Beilstein Archives. Available at:[Link]

  • Savickienė, V., et al. (2024). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules (MDPI). Available at:[Link]

  • Azimi, F., et al. (2025). Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors. Scientific Reports (Nature/PMC). Available at:[Link]

Microwave-Assisted Synthesis of Pyrazole Derivatives: Methodologies, Optimization, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Pyrazole derivatives are highly privileged, five-membered nitrogen-containing heterocycles that serve as the structural foundation for numerous FDA-approved drugs, including celecoxib (anti-inflammatory), sildenafil (vasodilator), and various emerging anticancer and antimicrobial agents[1].

Historically, the synthesis of pyrazoles via conventional conductive heating (e.g., refluxing in oil baths) has been plagued by prolonged reaction times (often 6 to 12 hours), thermal degradation of sensitive intermediates, and moderate yields[1]. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow.

The Causality of MAOS: Unlike conventional heating, which relies on convection and conduction through the reaction vessel walls (creating temperature gradients), MAOS utilizes dielectric heating . Microwave irradiation (typically at 2.45 GHz) directly couples with the molecular dipoles and ions in the reaction mixture. As these molecules continuously attempt to align with the rapidly oscillating electromagnetic field, intense internal friction and molecular collisions occur. This targeted, volumetric energy transfer rapidly overcomes the activation energy ( Ea​ ) barriers required for pyrazole cyclization, driving the equilibrium toward the thermodynamically stable aromatic core in mere minutes while minimizing the formation of kinetic side-products[1][2].

Mechanistic Pathways

The most common route to pyrazole scaffolds is the Knorr Pyrazole Synthesis , which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. Under microwave irradiation, the initial nucleophilic attack to form the hydrazone intermediate, followed by intramolecular cyclization and dehydration, occurs almost instantaneously.

KnorrMechanism A 1,3-Dicarbonyl C Hydrazone Intermediate A->C + B B Hydrazine B->C D Intramolecular Cyclization C->D MW Heating (-H2O) E Aromatic Pyrazole D->E Dehydration & Aromatization

Figure 1: Mechanistic pathway of the microwave-assisted Knorr pyrazole synthesis.

Comparative Efficacy: Conventional vs. Microwave-Assisted

The integration of MAOS into pyrazole synthesis consistently demonstrates superior metrics across diverse synthetic routes, including condensation, multicomponent reactions (MCRs), and Vilsmeier-Haack formylations[1][2][3].

Reaction Type / Target ScaffoldConventional ConditionsMicrowave ConditionsYield (Conv.)Yield (MW)
Knorr Condensation (Pyrazolyl-benzochroman-4-ones)Reflux, 10–12 hours180 W, 5–7 min59–71%85–92%
Claisen-Schmidt (Pyrazole-1,3,4-oxadiazoles)Reflux, 6–9 hours400 W, 5–8 min59–66%80–89%
Cyclocondensation (1-Aroyl-3,5-dimethyl-1H-pyrazoles)Reflux, 4–6 hours270 W, 3–5 min60–70%82–98%
Vilsmeier-Haack (Pyrazole-4-carbaldehydes)Heating, 4–8 hoursUltrasonic/MW, 60 min~60%81%
Multicomponent (MCR) (Pyrazolo-phthalazinediones)Reflux, 12 hoursSolvent-free, 10 min< 50%73–92%

Experimental Workflow & Self-Validating Protocols

MAOSWorkflow Step1 1. Reagent Preparation (Equimolar + Polar Solvent) Step2 2. Vessel Sealing (MW-safe vial + Stir bar) Step1->Step2 Step3 3. Microwave Irradiation (Set Power, Temp, Time) Step2->Step3 Step4 4. Rapid Cooling (Compressed Air / N2) Step3->Step4 Step5 5. Work-up & Isolation (Precipitation / Extraction) Step4->Step5 Step6 6. Product Purification (Recrystallization) Step5->Step6

Figure 2: Standardized workflow for the microwave-assisted synthesis of organic heterocycles.

Protocol A: Microwave-Assisted Knorr Synthesis of 3,5-Disubstituted Pyrazoles

This protocol utilizes superheating in a sealed vessel to drastically reduce reaction times.

  • Reagent Loading: To a 10 mL microwave-safe heavy-walled glass vial, add the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.1 mmol).

    • Causality: A slight excess of hydrazine ensures complete consumption of the dicarbonyl.

  • Solvent & Catalyst Addition: Add 2.0 mL of absolute ethanol and 2 drops of glacial acetic acid.

    • Causality: Ethanol is chosen for its high loss tangent ( tanδ=0.941 ), allowing it to efficiently absorb microwave energy. The acetic acid protonates the carbonyl oxygen, increasing its electrophilicity to accelerate the initial nucleophilic attack.

  • Vessel Sealing: Insert a magnetic stir bar, seal the vial with a Teflon-lined crimp cap, and place it in the microwave reactor.

    • Causality: Sealing the vessel allows the ethanol to be heated safely above its atmospheric boiling point (superheating), exponentially increasing the reaction rate per the Arrhenius equation.

  • Irradiation: Program the microwave reactor to heat the mixture to 120 °C at a maximum power of 250 W for 5–10 minutes.

  • Rapid Cooling & Validation: Allow the reactor to rapidly quench the reaction using compressed air until the vessel reaches 50 °C. Spot the crude mixture on a TLC plate (Hexane:EtOAc 7:3) against starting materials to validate complete conversion.

  • Isolation: Pour the cooled mixture into 10 mL of crushed ice. Filter the resulting precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure pyrazole derivative.

Protocol B: Solvent-Free Multicomponent Synthesis (MCR)

MCRs incur a high entropic penalty. Microwave irradiation provides the intense energy bursts required to overcome this barrier, facilitating sequential bond formations in a single pot[1][4].

  • Physical Mixing: In a mortar, gently grind together a pyrazole-4-carbaldehyde (1.0 mmol), an active methylene compound (1.0 mmol), and a secondary amine/hydrazine (1.0 mmol) to form a homogeneous powder.

    • Causality: Intimate physical mixing is critical in solvent-free conditions to maximize the interfacial surface area between solid reactants.

  • Transfer & Irradiation: Transfer the mixture to a microwave-safe open vessel. Irradiate at 100–300 W using intermittent 30-second intervals for a total of 5–7 minutes[3].

    • Causality: Intermittent irradiation prevents localized thermal runaway ("hot spots") that can char the solid mixture, ensuring uniform dielectric heating.

  • Isolation: Cool the mixture to room temperature. Triturate the resulting solid mass with hot ethanol.

    • Causality: Hot ethanol selectively dissolves unreacted starting materials and non-polar impurities, leaving the highly crystalline, complex pyrazole product intact. Filter and dry under a vacuum.

Protocol C: Microwave-Assisted Vilsmeier-Haack Formylation

Formylation of pyrazoles typically requires 4–8 hours of heating. MAOS accelerates the formation of the reactive chloroiminium ion, reducing the time to ~60 minutes[3].

  • Reagent Preparation: Cool a microwave-safe vial containing anhydrous DMF (3.0 mmol) to 0 °C. Slowly add Phosphorus oxychloride ( POCl3​ , 3.0 mmol) dropwise under stirring to form the Vilsmeier reagent.

  • Substrate Addition: Add the substituted pyrazole (1.0 mmol) to the complex. Seal the vial.

  • Irradiation: Irradiate the mixture at 80 °C (approx. 150 W) for 60 minutes.

  • Hydrolysis & Isolation: Cool the vessel rapidly. Carefully pour the mixture over saturated aqueous sodium acetate and crushed ice to hydrolyze the iminium intermediate. Extract with ethyl acetate ( 3×15 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pyrazole-4-carbaldehyde[3].

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.1

  • 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde Microwave-Assisted Synthesis Protocols. Smolecule.3

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules / NIH.4

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.2

  • Cellulose Beads: a New Versatile Solid Support for Microwave-Assisted Synthesis. Preparation of Pyrazole and Isoxazole Libraries. ACS Publications.5

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazole-5-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of pyrazole-5-carbaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable synthetic intermediates. Pyrazole carbaldehydes are crucial building blocks in the synthesis of a wide array of biologically active compounds, from pharmaceuticals to agrochemicals.[1][2] Their inherent reactivity and the common synthetic routes used, such as the Vilsmeier-Haack reaction, often lead to specific purification challenges.[3][4]

This document moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for logical troubleshooting and method development.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of pyrazole-5-carbaldehyde derivatives in a direct question-and-answer format.

Q1: My final product yield is extremely low after column chromatography. What are the likely causes and how can I fix it?

A1: Low recovery after chromatographic purification is a frequent issue stemming from several potential causes:

  • Cause 1: Irreversible Adsorption on Silica Gel. The aldehyde group, combined with the pyrazole nitrogens, can exhibit moderate to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant product loss, observed as streaking on TLC or material that never elutes from the column.

    • Solution: Deactivate the silica gel. This is achieved by pre-treating the silica gel with a small amount of a polar, basic modifier. A common and effective method is to use triethylamine (Et₃N). Prepare your slurry or dry-pack your column with a solvent system containing 0.5-1% triethylamine (e.g., 100 mL of 30% EtOAc/Hexane with 0.5-1 mL of Et₃N). This neutralizes the acidic sites, minimizing strong adsorption and improving recovery.

  • Cause 2: Product Instability. Although generally stable, some substituted pyrazole aldehydes can be sensitive to prolonged exposure to acidic media, including silica gel.

    • Solution: Speed is key. Use flash column chromatography rather than gravity chromatography to minimize the residence time of your compound on the stationary phase. If instability is still suspected, consider switching to a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.

  • Cause 3: Inappropriate Solvent System. If the solvent system is too weak (low polarity), your compound will not move off the baseline. If it is too strong (high polarity), it will co-elute with closely-related impurities.

    • Solution: Meticulous TLC analysis is required. Aim for an Rf (retention factor) of 0.25-0.35 for your target compound. This provides the optimal balance for good separation from impurities. Test various solvent systems, such as gradients of ethyl acetate in hexane or dichloromethane in methanol, to find this "sweet spot" before committing to the column.[5]

Q2: My NMR spectrum shows persistent impurities even after purification. What are they and how do I remove them?

A2: The identity of the impurity depends on the synthetic route. For derivatives synthesized via the Vilsmeier-Haack reaction, the most common impurities are residual starting materials or reagent-derived byproducts.[3][6]

  • Impurity 1: Residual N,N-Dimethylformamide (DMF). DMF is a high-boiling point solvent used in the Vilsmeier-Haack reaction and is notoriously difficult to remove completely. Its signals appear around 8.0 (CHO), 2.9 (N-CH₃), and 2.7 (N-CH₃) ppm in the ¹H NMR spectrum.

    • Solution: Aqueous Workup. Before any chromatographic purification, perform a thorough aqueous workup. After quenching the reaction, extract the product into an organic solvent (like ethyl acetate or DCM). Wash the organic layer multiple times (3-5x) with water, followed by a brine wash. This partitions the highly water-soluble DMF out of the organic phase. For stubborn cases, a wash with a dilute LiCl solution can be even more effective at removing DMF.

  • Impurity 2: Unreacted Hydrazone or Pyrazolone Precursors. If the cyclization or formylation is incomplete, you will have starting materials in your crude product.

    • Solution: Optimized Chromatography. These precursors typically have different polarities than the final aldehyde product. Careful column chromatography, often with a shallow gradient, should effectively separate them.[7] If the polarities are very similar, recrystallization may be a more effective alternative.

  • Impurity 3: Regioisomers. The synthesis can sometimes produce a mixture of pyrazole carbaldehyde isomers (e.g., formylation at C3 vs. C5, or different N-alkylation products).[4] These can be very difficult to distinguish and separate.

    • Solution: High-Resolution Techniques. Isomers often have slight differences in polarity. High-performance flash chromatography with a very slow, shallow gradient may be required. In some cases, preparative HPLC is necessary. Recrystallization can also be effective if one isomer is significantly less soluble or forms a more stable crystal lattice.[8]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What's happening and what should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common when the solution is supersaturated or cooled too quickly.

  • Causality: The high concentration of the solute and rapid temperature drop do not allow sufficient time for molecules to orient themselves into an ordered crystal lattice. Impurities can also inhibit crystal formation.

    • Solution 1: Slow Down the Cooling Process. This is the most critical factor. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with glass wool. Only after it has reached room temperature should you transfer it to an ice bath to maximize precipitation.[8]

    • Solution 2: Adjust the Solvent System. If slow cooling fails, the solvent may be too "good." Add a small amount of a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) to the hot solution until it just becomes turbid. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly. Common systems include ethanol/water or ethyl acetate/hexane.[8]

    • Solution 3: Scratching and Seeding. Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a crude pyrazole-5-carbaldehyde from a Vilsmeier-Haack reaction?

A1: The most robust initial strategy involves a two-stage approach:

  • Liquid-Liquid Extraction: First, perform an aqueous workup. Quench the reaction mixture by pouring it carefully over crushed ice. This hydrolyzes reactive intermediates and helps precipitate the crude product. Neutralize the acidic mixture with a base like sodium bicarbonate or sodium hydroxide solution. Extract your product into an organic solvent like ethyl acetate. This step is crucial for removing inorganic salts and residual DMF.[9]

  • Chromatography or Recrystallization: Analyze the crude product by TLC. If you see one major product spot with minor, well-separated impurities, recrystallization is often the most efficient method for obtaining high-purity material.[10] If there are multiple spots with similar Rf values, flash column chromatography is the superior choice.[5][7]

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The selection process is empirical and guided by TLC analysis. Pyrazole-5-carbaldehydes are typically of intermediate polarity.

  • Start with a standard system: A mixture of ethyl acetate (polar) and hexane (non-polar) is the most common and effective starting point.

  • Run TLC plates: Spot your crude material on a TLC plate and develop it in different ratios of your chosen solvent system (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 30% EtOAc/Hex).

  • Target an Rf of 0.25-0.35: The ideal solvent system is one that gives your desired compound an Rf value between 0.25 and 0.35. This ensures the compound moves down the column at a reasonable rate while allowing for good separation from impurities.

  • Consider alternatives: If separation is poor, try other solvent systems. For more polar compounds, dichloromethane/methanol can be effective. See Table 1 for more examples.

Q3: What are the best practices for storing purified pyrazole-5-carbaldehyde derivatives?

A3: Aldehydes are susceptible to oxidation to carboxylic acids upon prolonged exposure to air. The stability of your specific derivative will depend on its substituents, but general best practices should always be followed. Store the purified solid in a tightly sealed vial, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, keeping it in a freezer at -20°C is recommended to minimize degradation.[11]

Q4: Which analytical techniques are essential for confirming the purity and identity of my compound?

A4: A combination of techniques is required for unambiguous characterization:

  • Thin-Layer Chromatography (TLC): The first and quickest check for purity. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: Will confirm the presence of the characteristic aldehyde proton (typically a singlet around 9-10 ppm), aromatic/pyrazole ring protons, and protons on any substituent groups.[12]

    • ¹³C NMR: Will show the aldehyde carbonyl carbon (around 180-190 ppm) and the distinct carbons of the pyrazole ring and substituents.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound, providing strong evidence of its identity.[9]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, particularly the sharp C=O stretch of the aldehyde (around 1670-1700 cm⁻¹).[12]

Section 3: Standard Purification Protocols

Protocol 1: Step-by-Step Flash Column Chromatography

This protocol assumes a moderately polar pyrazole-5-carbaldehyde derivative and a hexane/ethyl acetate solvent system.

  • TLC Analysis: Determine the optimal eluent system that gives your product an Rf of ~0.3. For this example, let's assume 30% Ethyl Acetate/Hexane.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of your crude sample).

    • Pack the column with silica gel, either as a slurry in the initial, weaker solvent (e.g., 10% EtOAc/Hex) or by dry packing followed by careful solvent addition. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin eluting with a weaker solvent mixture (e.g., 10% EtOAc/Hex) to wash down highly non-polar impurities.

    • Gradually increase the polarity of the eluent (gradient elution), moving towards your target solvent system (30% EtOAc/Hex).

    • Collect fractions in test tubes. Monitor the elution of compounds using TLC.

  • Fraction Pooling and Concentration:

    • Run a TLC of the collected fractions.

    • Combine the fractions that contain only your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified pyrazole-5-carbaldehyde.

Protocol 2: Step-by-Step Recrystallization

This protocol is ideal for purifying solids that are significantly more soluble in hot solvent than in cold solvent.

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or ethyl acetate).[8][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise, with swirling, until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature undisturbed. Do not rush this step. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visual Guides & Data Tables
Purification Strategy Decision Workflow

Purification_Workflow cluster_results TLC Results start Crude Product Post-Workup tlc Analyze by TLC start->tlc one_spot One Major Spot (Well-separated impurities) multi_spot Multiple Spots (Close Rf) streaking Streaking / Baseline Impurities recrystallize Recrystallization one_spot->recrystallize Primary Choice column Flash Column Chromatography multi_spot->column Primary Choice wash Re-wash with Aqueous Solution streaking->wash First Step oiling_out Compound Oils Out? recrystallize->oiling_out poor_sep Poor Separation? column->poor_sep wash->tlc Re-analyze adjust_solvent Adjust Solvent System &/or Slow Cooling Rate oiling_out->adjust_solvent Yes final_product Pure Product oiling_out->final_product No optimize_column Optimize Gradient &/or Add Modifier (Et3N) poor_sep->optimize_column Yes poor_sep->final_product No adjust_solvent->recrystallize optimize_column->column

Caption: Decision tree for selecting an optimal purification strategy.

Table 1: Common Solvent Systems for Chromatography
Polarity of AnalyteSolvent System (Eluent)Typical Ratio Range (v/v)Notes & Considerations
Low to Medium Hexane / Ethyl Acetate9:1 to 1:1The workhorse system for many pyrazole derivatives. Excellent for resolving non-polar to moderately polar compounds.[5]
Low to Medium Hexane / Dichloromethane (DCM)1:1 to 0:1Good for separating less polar compounds. DCM provides different selectivity compared to ethyl acetate.
Medium to High Dichloromethane / Methanol99:1 to 9:1Effective for more polar pyrazoles, especially those with free N-H groups or hydroxyl substituents. A small amount of methanol significantly increases eluent strength.
All Ranges Additive: Triethylamine (Et₃N)0.5 - 1%Add to any of the above systems to neutralize acidic silica gel, preventing streaking and improving recovery of basic or sensitive pyrazoles.
All Ranges Additive: Acetic Acid (AcOH)0.5 - 1%Useful for acidic pyrazole derivatives (e.g., those with a carboxylic acid group) to improve peak shape and reduce tailing.
Section 5: References
  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • Synthesis and Activity of Pyrazole Carbaldehydes. Scribd. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. [Link]

  • Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde: A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot. ACS Publications. [Link]

  • 3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

  • Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Scientific Reports. [Link]

  • 1H-Pyrazole-5-carbaldehyde. MilliporeSigma. [Link]

  • 1-Methyl-1H-pyrazole-5-carboxaldehyde. MilliporeSigma. [Link]

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Process for the purification of pyrazoles. Google Patents.

  • 1H-Pyrazole-5-carboxaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing. [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

Sources

Pyrazole Synthesis Technical Support Center: Troubleshooting Side Reactions & Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most pervasive challenges in pyrazole chemistry: regioselectivity failures, dimeric byproducts, and chemoselectivity issues in complex biological matrices. This guide transcends basic troubleshooting by explaining the mechanistic causality behind each failure mode and providing self-validating experimental protocols to ensure reproducible success.

Section 1: The Regioselectivity Conundrum in the Knorr Synthesis

Q: When condensing unsymmetrical 1,3-dicarbonyls with substituted hydrazines, I consistently obtain an inseparable mixture of 1,3- and 1,5-regioisomers. How can I drive the reaction toward a single isomer?

Causality & Mechanism: The classical Knorr pyrazole synthesis proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular cyclization[1]. When utilizing unsymmetrical 1,3-dicarbonyls, the initial nucleophilic attack of the substituted hydrazine can occur at either carbonyl carbon. This pathway divergence is governed by a delicate balance of steric hindrance and electronic electrophilicity[2]. Bulky substituents on the dicarbonyl direct attack to the less hindered carbon, while electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl, promoting attack at that site[1].

When these factors compete, mixtures occur. However, the choice of solvent can dramatically alter the transition state energy. Fluorinated solvents, such as 2,2,2-trifluoroethanol (TFE), enhance hydrogen bonding with the carbonyl oxygen, selectively activating the more sterically accessible carbonyl and stabilizing the resulting hydrazone, thereby shifting the regiomeric ratio drastically[2].

Quantitative Data: Solvent Effects on Regioselectivity

1,3-Dicarbonyl SubstrateSubstituted HydrazineSolventIsomer A (1,3-isomer) %Isomer B (1,5-isomer) %Regioselectivity Ratio
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol55%45%1.2 : 1
1-Phenyl-1,3-butanedioneMethylhydrazineTFE92%8%11.5 : 1
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanol40%60%1 : 1.5
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineTFE95%5%19 : 1
(Data adapted from comparative studies on fluorinated alcohol solvent effects[2])

Self-Validating Protocol: TFE-Optimized Knorr Synthesis

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 5.0 mL of anhydrous 2,2,2-trifluoroethanol (TFE)[2].

  • Addition: Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (1.1 mmol) dropwise over 5 minutes to prevent exothermic degradation[2].

  • Cyclocondensation: Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Validation Checkpoint: Take a 0.1 mL aliquot, remove the solvent under a stream of N2, and run a crude 1H NMR. The ratio of the pyrazole C4-proton signals will confirm the regioselectivity before workup.

  • Isolation: Evaporate the TFE under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure regioisomer.

G Dicarbonyl Unsymmetrical 1,3-Dicarbonyl HydrazoneA Hydrazone A (Kinetic/Steric) Dicarbonyl->HydrazoneA Attack at C1 HydrazoneB Hydrazone B (Thermodynamic) Dicarbonyl->HydrazoneB Attack at C3 Hydrazine Substituted Hydrazine Hydrazine->HydrazoneA Hydrazine->HydrazoneB PyrazoleA 1,5-Regioisomer HydrazoneA->PyrazoleA Cyclization PyrazoleB 1,3-Regioisomer HydrazoneB->PyrazoleB Cyclization

Mechanistic divergence in the Knorr synthesis leading to regioisomeric pyrazole mixtures.

Section 2: Eliminating Dimeric Byproducts in Aminopyrazole Synthesis

Q: During the synthesis of 1H-pyrazole-5-amines from 3-oxoalkanenitriles and hydrazine, I am losing 10-25% of my mass balance to inseparable dimeric byproducts. How can I suppress this side reaction?

Causality & Mechanism: When scaling up the reaction of 3-oxoalkanenitriles with hydrazine, the formation of dimeric byproducts is a notorious bottleneck. Hydrazine acts as a highly reactive, bidentate nucleophile. Instead of undergoing the desired intramolecular cyclization after the first condensation, the secondary nitrogen of the hydrazine intermediate can attack the electrophilic functionality of a second 3-oxoalkanenitrile molecule, cross-linking them into a dimer.

To eliminate this, we must temporarily mask one of the nitrogen atoms. By substituting hydrazine with acetylhydrazine, we utilize a monodentate equivalent. The acetyl group sterically and electronically prevents the secondary attack, forcing the quantitative formation of an N-acetylhydrazone intermediate, which is then deprotected to yield the pure aminopyrazole.

Self-Validating Protocol: Two-Step, One-Pot Aminopyrazole Synthesis

  • Hydrazone Formation: Dissolve the 3-oxoalkanenitrile (10.0 mmol) and acetylhydrazine (10.5 mmol) in 20 mL of n-butanol.

  • Heating: Stir the mixture overnight (approx. 12 hours) at 70 °C.

  • Validation Checkpoint: Analyze an aliquot by LCMS. You should observe quantitative conversion to the N-acetylhydrazone mass [M+H]+, with zero trace of dimeric masses (2M).

  • Deprotection & Cyclization: Without changing the solvent, elevate the reaction temperature to reflux (approx. 117 °C). Add N-methylpiperazine (12.0 mmol) to the boiling mixture. This cleanly removes the acetyl group, triggering spontaneous cyclization to the aminopyrazole.

  • Workup: Cool to room temperature, perform a simple aqueous wash to remove the acetylated N-methylpiperazine byproduct, and triturate the organic residue with ethyl acetate to yield >90% pure aminopyrazole.

G cluster_0 Traditional Method (Issue) cluster_1 Optimized Protocol (Solution) Nitrile 3-Oxoalkanenitrile Dimer Dimeric Byproducts (10-25% Yield) Nitrile->Dimer Side Reaction Target1 Aminopyrazole (Impure) Nitrile->Target1 Major Intermediate N-Acetylhydrazone (Stable) Nitrile->Intermediate Hydrazine Hydrazine (Bidentate) Hydrazine->Dimer Hydrazine->Target1 AcHydrazine Acetylhydrazine (Monodentate) AcHydrazine->Intermediate Target2 Aminopyrazole (>90% Purity) Intermediate->Target2 N-methylpiperazine (Deprotection)

Divergent reaction pathways comparing bidentate hydrazine versus monodentate acetylhydrazine.

Section 3: Complete Regiocontrol via Tosylhydrazone-Alkyne Cycloaddition

Q: My target requires a 1,3,5-trisubstituted pyrazole where the R2 and R4 substituents are nearly identical sterically and electronically. Knorr synthesis regiocontrol is impossible here. What is the alternative?

Causality & Mechanism: When the two carbonyls of a 1,3-dicarbonyl are indistinguishable, traditional Knorr synthesis will inevitably yield a 1:1 mixture of regioisomers[3]. To bypass this, we must abandon the dicarbonyl paradigm and utilize an entirely different bond-disconnection strategy. The reaction of N-alkylated tosylhydrazones with terminal alkynes provides complete regioselectivity[3].

In this mechanism, the tosylhydrazone acts as an in situ source of a diazo compound under basic conditions, which then undergoes a highly regioselective [3+2] cycloaddition with the terminal alkyne. The significant electronegativity difference between the two carbons of the alkyne dictates a singular trajectory for the cycloaddition, resulting in a single 1,3,5-trisubstituted pyrazole regioisomer regardless of the similarity between the R groups[3].

Self-Validating Protocol: Regiospecific Cycloaddition

  • Setup: In a sealed tube, combine the N-alkylated tosylhydrazone (1.0 mmol), the terminal alkyne (1.5 mmol), and a base (e.g., K2CO3, 2.0 mmol) in 1,4-dioxane (5 mL).

  • Reaction: Heat the mixture to 110 °C for 12 hours under an inert argon atmosphere[3].

  • Validation Checkpoint: TLC monitoring will show the complete consumption of the tosylhydrazone. NMR of the crude mixture will display a single pyrazole C4-proton peak, confirming 100% regioselectivity[3].

  • Purification: Cool the mixture, dilute with water, extract with dichloromethane, and purify via silica gel chromatography.

Section 4: Chemoselectivity in Bioconjugation (Avoiding Tryptophan Adducts)

Q: I am using pyrazole synthesis principles for peptide bioconjugation (regenerating salicylaldehyde esters). However, I am observing a +70 Da mass shift on my Tryptophan-containing peptides. How do I prevent this side reaction?

Causality & Mechanism: In advanced peptide synthesis, pyruvic acid is often used to regenerate salicylaldehyde (SAL) esters from their semicarbazone forms. However, under acidic conditions, the electron-deficient ketone group of pyruvic acid is highly reactive and condenses with the nucleophilic C2-carbon of the indole side chain in Tryptophan residues, yielding a +70 Da side product[4].

To circumvent this, we leverage the Knorr pyrazole synthesis mechanism by replacing pyruvic acid with acetylacetone (AcAc)[4]. AcAc reacts with the semicarbazide to form a pyrazole ring. Because AcAc is less electrophilic toward indoles but highly driven toward the thermodynamic stability of the aromatic pyrazole byproduct, it cleanly regenerates the SAL ester without modifying Tryptophan residues[4][5].

Self-Validating Protocol: AcAc-Mediated SAL Ester Regeneration

  • Deprotection: Dissolve the peptide-semicarbazone (0.1 mM) in an acidic cleavage cocktail (e.g., TFA/H2O).

  • Activation: Add acetylacetone (AcAc) to a final concentration of 5% v/v[4].

  • Incubation: Stir at room temperature for 2 hours.

  • Validation Checkpoint: Analyze via UPLC-MS. The mass spectrum will show the exact mass of the target SAL ester peptide. The absence of the +70 Da peak confirms that the Tryptophan residue remains unmodified[4].

G Peptide Peptide-Semicarbazone (with Trp) Pyruvic Pyruvic Acid (Electrophilic) Peptide->Pyruvic AcAc Acetylacetone (AcAc) Peptide->AcAc SideProduct Trp-Adduct (+70 Da) Side Reaction Pyruvic->SideProduct Indole Attack Target Regenerated SAL Ester (Intact Trp) AcAc->Target Knorr Pyrazole Formation Pyrazole Dimethylpyrazole Byproduct AcAc->Pyrazole

Chemoselective SAL ester regeneration using AcAc to prevent Tryptophan side reactions.

References
  • Zelenin, K. N., et al. "Minimizing Side Reactions in Classical Pyrazole Synthesis from β-Oxonitriles: The Use of Acetylhydrazine." Letters in Organic Chemistry, 2008. URL: [Link]

  • Tang, M., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 2013. URL:[Link]

  • Flood, D. T., et al. "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL." Angewandte Chemie, 2018. URL:[Link]

  • Li, J., et al. "Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters." Journal of the American Chemical Society, 2025. URL: [Link]

Sources

Technical Support Center: Optimizing Knorr Pyrazole Synthesis Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Knorr Pyrazole Synthesis Support Center. Designed for drug development professionals and synthetic chemists, this guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to resolve common bottlenecks—such as poor regioselectivity and incomplete cyclization—encountered during the condensation of 1,3-dicarbonyl compounds with substituted hydrazines.

Frequently Asked Questions (FAQs): Mechanistic Insights & Causality

Q1: Why does my synthesis yield an inseparable mixture of regioisomers, and how can I control it? A1: The regiochemical outcome is governed by a strict competition between the steric hindrance and the relative electrophilicity of the two carbonyl carbons on an unsymmetrical 1,3-dicarbonyl compound[1]. The initial nucleophilic attack of the substituted hydrazine naturally occurs at the most electrophilic or least sterically hindered site[2]. However, if the activation energies for both attack pathways are thermodynamically similar, a mixture of structural isomers (e.g., 1,3,5-trisubstituted vs. 1,5-disubstituted-3-substituted pyrazoles) results[2]. To control this, you must manipulate the transition state energies. Changing the solvent environment to one with unique hydrogen-bonding properties can amplify the electronic differences between the reactive sites, forcing the reaction down a single kinetic pathway[2].

Q2: My LC-MS shows a dominant mass corresponding to [M+H₂O]⁺. Why is the reaction stalling? A2: A mass of [M+H₂O]⁺ relative to your desired pyrazole indicates a trapped hydrazone intermediate[3]. The Knorr pyrazole synthesis is highly pH-dependent[3]. While the initial hydrazone formation is kinetically fast, the subsequent intramolecular cyclization requires the unreacted carbonyl to be sufficiently electrophilic[3]. Without adequate acid catalysis to protonate this second carbonyl oxygen, the weakly nucleophilic secondary nitrogen of the hydrazone cannot execute the intramolecular attack, leaving the reaction trapped at the intermediate stage[3].

Troubleshooting Guides

Issue A: Poor Regioselectivity (Formation of Isomeric Mixtures)
  • Root Cause: Standard protic solvents (like ethanol or methanol) fail to provide sufficient hydrogen-bond donation to differentiate the electrophilicity of the two carbonyls, leading to thermodynamic mixtures.

  • Optimization Strategy: Switch to highly fluorinated, strong hydrogen-bond donating solvents such as 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). These solvents selectively activate the more electron-rich carbonyl via strong hydrogen bonding, shifting the reaction toward kinetic control and dramatically improving regioselectivity[2]. Lowering the reaction temperature to 0 °C during the initial addition also suppresses the higher-energy pathway.

Issue B: Incomplete Cyclization (Sluggish Kinetics)
  • Root Cause: Insufficient protonation of the carbonyl intermediate, often due to running the reaction at neutral or basic pH[3].

  • Optimization Strategy: Introduce a catalytic amount of a strong acid (e.g., Trifluoroacetic acid, TFA). For aqueous or biphasic systems, adjusting the pH to highly acidic conditions ensures the intense thermodynamic drive toward aromaticity is unlocked by facilitating the final dehydration step[3].

Quantitative Data: Solvent and Acid Effects

The following table summarizes the causal impact of solvent choice and acid catalysis on the reaction of an unsymmetrical 1,3-diketone with methylhydrazine.

Solvent SystemAdditive / CatalystTemperatureHydrazone ConversionRegioisomeric Ratio (A:B)Overall Yield
EthanolNoneReflux65% (Stalled)1.2 : 145%
EthanolHCl (10 mol%)Reflux>99%1.5 : 182%
TFETFA (5 mol%)25 °C>99%15 : 188%
HFIPNone0 °C to 25 °C>99%>99 : 194%

Standardized Experimental Protocol: Highly Regioselective Synthesis

This methodology leverages HFIP to drive kinetic resolution without the need for harsh external acids. It is designed as a self-validating system , ensuring that intermediate trapping is detected and resolved prior to workup.

Step 1: Preparation of the Reaction Mixture

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv, e.g., 10 mmol) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to achieve a 0.5 M concentration.

  • Causality Note: HFIP’s low nucleophilicity prevents solvent-adduct formation, while its high hydrogen-bond donating capacity differentially activates the more accessible carbonyl, setting the stage for strict regiocontrol[2].

Step 2: Hydrazine Addition

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the substituted hydrazine (1.05 equiv, e.g., 10.5 mmol) dropwise over 10 minutes.

  • Causality Note: Dropwise addition at 0 °C minimizes exothermic side reactions and enforces kinetic control during the initial nucleophilic attack.

Step 3: Cyclization and In-Process Control (IPC)

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

    • Pass: Only the desired pyrazole mass [M+H]⁺ is observed. Proceed to Step 4.

    • Fail: A mass of [M+H₂O]⁺ is present, indicating a trapped hydrazone[3]. Corrective Action: Add 5 mol% Trifluoroacetic acid (TFA) to protonate the remaining carbonyl and stir for an additional 1 hour.

Step 4: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure. (HFIP has a boiling point of 58 °C and is easily recovered via rotary evaporation).

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure regioisomer.

Mechanistic & Workflow Visualizations

Mechanism N1 1,3-Dicarbonyl + Hydrazine N2 Hydrazone Intermediate N1->N2 Nucleophilic Attack N3 Cyclized Intermediate N2->N3 Acid Catalysis (pH Dependent) N4 Substituted Pyrazole N3->N4 Dehydration (-H2O)

Fig 1. Acid-catalyzed Knorr pyrazole synthesis mechanism from hydrazone to aromatization.

Troubleshooting Start LC-MS Analysis of Crude Dec1 Is [M+H2O]+ present? Start->Dec1 Hydrazone Yes: Trapped Hydrazone Dec1->Hydrazone Incomplete cyclization Dec2 Multiple peaks with [M+H]+? Dec1->Dec2 No [M+H2O]+ AddAcid Action: Add TFA or lower pH Hydrazone->AddAcid Success Pure Pyrazole Isolated AddAcid->Success Regio Yes: Regioisomer Mixture Dec2->Regio Poor selectivity Dec2->Success Single peak AddHFIP Action: Switch to HFIP solvent Regio->AddHFIP AddHFIP->Success

Fig 2. Troubleshooting workflow for resolving trapped intermediates and regioselectivity issues.

References

  • [1] Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.1

  • [3] Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC (National Institutes of Health). 3

  • [2] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. 2

Sources

stability of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde . As a highly functionalized building block, this compound is frequently utilized by medicinal chemists to synthesize kinase inhibitors, PET imaging tracers, and novel heterocyclic scaffolds. However, the unique steric and electronic environment created by the N1-fluoroethyl group positioned adjacent to the C5-aldehyde requires precise handling.

This guide provides field-proven troubleshooting strategies, stability profiles, and self-validating protocols to ensure high-fidelity synthetic outcomes in your drug development workflows.

Part 1: Physicochemical Stability & Storage Guidelines

Understanding the baseline stability of this pyrazole-5-carbaldehyde is the first step in preventing downstream synthetic failures. The aldehyde moiety is highly reactive, and the compound must be stored under specific conditions to maintain its integrity.

Table 1: Stability Profile and Quantitative Storage Parameters

ParameterRecommended ConditionMechanistic Rationale
Storage Temperature -20°C (Long-term) / 4°C (<2 weeks)Minimizes the kinetic rate of thermal auto-oxidation of the aldehyde group to the corresponding carboxylic acid.
Atmosphere Inert (Argon or Nitrogen)Prevents atmospheric oxygen from initiating radical oxidation pathways at the C5 position.
Light Sensitivity Protect from direct UV/ambient lightHeteroaromatic aldehydes can undergo photochemical degradation, leading to dimerization or radical decomposition.
Solvent Compatibility DCM, DCE, THF, DMF, DMSOHighly soluble in aprotic solvents. Avoid unbuffered primary alcohols (MeOH, EtOH) during prolonged storage to prevent spontaneous acetalization.
pH Tolerance Stable at pH 4–9Strong bases (pH >10) may induce Cannizzaro-type disproportionation; strong acids (pH <2) protonate the pyrazole ring, altering solubility.
Part 2: Troubleshooting Guide & FAQs

Q1: My batch of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde formed a white crystalline precipitate after 3 months in the refrigerator. What happened, and can I rescue it? Expert Insight: The white precipitate is almost certainly 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid . Pyrazole-5-carbaldehydes are highly susceptible to auto-oxidation when exposed to trace atmospheric oxygen . The N1-fluoroethyl group does not provide sufficient steric bulk to shield the aldehyde carbon from O2 insertion. Resolution: You can rescue the material via an acid-base extraction. Dissolve the crude mixture in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3. The oxidized carboxylic acid will deprotonate and partition into the aqueous layer, while the unreacted aldehyde remains in the organic layer. Dry the organic layer over MgSO4 and concentrate in vacuo.

Q2: I am attempting a reductive amination with a primary amine, but my LC-MS shows massive amounts of the reduced alcohol (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanol) and very little of the desired secondary amine. How do I fix this? Expert Insight: This is a classic issue of kinetic competition exacerbated by steric hindrance. The N1-fluoroethyl group creates a steric clash at the C5 position, significantly slowing down the initial imine/iminium formation. If you are using a strong, small reducing agent like Sodium borohydride (NaBH4) in methanol, the borohydride rapidly reduces the aldehyde to the alcohol before the imine has time to fully form . Resolution: Switch to a milder, bulky reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)3) in a non-nucleophilic solvent like 1,2-dichloroethane (DCE). NaBH(OAc)3 does not readily reduce aldehydes but efficiently targets the protonated iminium ion. (See Protocol A below).

Q3: Can the fluoroethyl group undergo elimination (dehydrohalogenation) under basic conditions during downstream cross-coupling reactions? Expert Insight: The C-F bond is exceptionally strong (approx. 116 kcal/mol), and the fluoroethyl group is generally robust under standard Suzuki or Buchwald-Hartwig conditions (e.g., K2CO3 or Cs2CO3 at 80-100°C) . However, exposure to exceedingly strong, non-nucleophilic bases (like LDA or t-BuOK at elevated temperatures) could theoretically abstract the proton adjacent to the pyrazole nitrogen, leading to the elimination of HF and the formation of a vinyl group. Keep your pH < 10 and strictly use mild carbonate bases.

Part 3: Validated Experimental Protocols
Protocol A: Optimized Reductive Amination for Sterically Hindered Pyrazole-5-Carbaldehydes

This protocol is designed to overcome the steric hindrance of the N1-fluoroethyl group while completely suppressing premature aldehyde reduction.

  • Imine Formation: In an oven-dried flask under an Argon atmosphere, dissolve 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and the primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to facilitate iminium ion formation. Stir at room temperature for 2 to 3 hours. Critical: Do not add the reducing agent during this step.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in three equal portions over 15 minutes to control the exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation Check: Before proceeding to the next synthetic step, analyze the crude mixture via LC-MS. A successful reaction will display the [M+H]+ of the desired secondary amine, with <5% relative abundance of the reduced alcohol byproduct. If the alcohol peak dominates, verify that the imine formation (Step 2) was given sufficient time and that moisture was strictly excluded.

Protocol B: Quality Control (QC) via 1H-NMR

Always verify the integrity of your aldehyde batch before setting up complex, multi-step reactions.

  • Dissolve 5 mg of the compound in 0.5 mL of CDCl3.

  • Acquire a standard 1H-NMR spectrum (300 MHz or higher).

  • Self-Validating Diagnostic Peaks:

    • Aldehyde Proton: Confirm the presence of a sharp singlet around δ 9.8 - 10.1 ppm .

    • Fluoroethyl Group: Look for the characteristic splitting pattern of the -CH2F group. Because fluorine is spin-1/2, it couples with the adjacent protons. You should observe a doublet of triplets (or a broad multiplet) around δ 4.6 - 4.9 ppm with a large coupling constant (²J_HF ≈ 47 Hz).

    • Degradation Check: If the aldehyde peak is missing and a broad, exchangeable peak appears >11.0 ppm, the batch has oxidized to the carboxylic acid and must be rescued (See Q1).

Part 4: Workflow Visualization

The following diagram maps the productive synthetic pathways versus the common degradation routes associated with this specific chemical core.

G A 1-(2-Fluoroethyl)-3-phenyl- 1H-pyrazole-5-carbaldehyde B Auto-Oxidation (Forms Carboxylic Acid) A->B O2 exposure / RT (Avoid) C Acetalization (Forms Dialkyl Acetal) A->C MeOH/EtOH + H+ (Avoid prolonged storage) D Reductive Amination (Forms Secondary Amine) A->D 1. Amine, AcOH, DCE 2. NaBH(OAc)3 E Knoevenagel Condensation (Forms Alkene) A->E Active Methylene, Base, Heat

Figure 1: Reactivity and degradation pathways of the pyrazole-5-carbaldehyde core.

References
  • Title: Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review Source: ResearchGate / Molecular Diversity URL: [Link]

  • Title: A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor: Structure–Activity Relationships and Optimization Source: PMC - NIH URL: [Link]

  • Title: Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: PMC - NIH URL: [Link]

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. Achieving high regioselectivity when synthesizing substituted pyrazoles is a notorious bottleneck in drug development and chemical biology. This guide provides field-proven troubleshooting strategies, causal explanations for reaction behaviors, and self-validating experimental protocols to help you eliminate regioisomer mixtures and streamline your purification workflows.

Mechanistic FAQs: Troubleshooting Regioisomer Mixtures

Q: Why does the standard Knorr pyrazole synthesis often yield an inseparable 1:1 mixture of regioisomers? A: The classical Knorr synthesis involves the condensation of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine (e.g., methylhydrazine or phenylhydrazine). The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the steric environment surrounding them[1]. If the electronic differences between the two carbonyls are minimal, the two nitrogen atoms of the hydrazine will attack both sites indiscriminately, leading to a frustrating mixture of 1,3,5-trisubstituted and 1,3,4-trisubstituted pyrazoles[1]. Furthermore, standard protic solvents like ethanol can competitively hydrogen-bond or act as nucleophiles, dulling the electrophilic differentiation of the diketone and exacerbating the lack of selectivity[2].

Q: How do fluorinated solvents like HFIP or TFE chemically force regioselectivity? A: Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) possess a unique dual nature: they are exceptionally strong hydrogen-bond donors but extremely poor nucleophiles[2]. When used as solvents, they preferentially hydrogen-bond to the more electron-rich carbonyl group of the 1,3-diketone. This selective solvation drastically amplifies the electronic disparity between the two electrophilic centers without the solvent competing as a nucleophile[2]. Consequently, the more nucleophilic nitrogen of the hydrazine is directed exclusively to the more reactive (less H-bonded) carbonyl, driving the reaction toward a single regioisomer with ratios often exceeding 99:1[2],[3].

Q: If solvent optimization fails, what alternative synthetic strategies guarantee absolute regiocontrol? A: When 1,3-diketones inherently fail to provide selectivity, you must pivot to alternative precursors that eliminate the "dual electrophile" ambiguity. A highly robust method is the reaction of N-monosubstituted hydrazones with nitroolefins[4]. In this pathway, the nitroolefin acts as a singular, highly activated electrophile. The hydrazone undergoes a reversible cycloaddition to form a transient nitropyrazolidine intermediate, which subsequently eliminates nitrous acid (HNO₂) to yield a specific pyrazole with absolute regiocontrol[4]. Additionally, recent breakthroughs utilize base-mediated [3+2] cycloadditions of 2-alkynyl-1,3-dithianes and sydnones, exploiting umpolung reactivity to construct highly functionalized pyrazoles with excellent regioselectivity[5].

Diagnostic Workflow for Regioselectivity

Use the following logic tree to diagnose and resolve poor regioselectivity in your pyrazole workflows.

TroubleshootingWorkflow Step1 Issue: Poor Regioselectivity in Pyrazole Synthesis Step2 Evaluate Current Solvent System (Are you using EtOH or MeOH?) Step1->Step2 Step3 Switch to Fluorinated Solvents (e.g., HFIP or TFE) Step2->Step3 Yes Step4 Evaluate Substrate Electronics (Are the carbonyls too similar?) Step2->Step4 No Step3->Step4 Unresolved Success High Regioselectivity Achieved (>95:5 Isomeric Ratio) Step3->Success Resolved Step5 Change Synthetic Route: Use Hydrazone + Nitroolefin Step4->Step5 Route A Step6 Change Synthetic Route: Use Alkynyl Dithianes + Sydnones Step4->Step6 Route B Step5->Success Step6->Success

Troubleshooting workflow for resolving poor regioselectivity in pyrazole synthesis.

Quantitative Data: Solvent Effects on Regioselectivity

The table below demonstrates the profound impact of switching from standard protic solvents to fluorinated hydrogen-bond donors during the synthesis of 1-phenyl-3-aryl-5-(trifluoromethyl)pyrazoles.

Substrate (R¹ Group)SolventIsomeric Ratio (A:B)Selectivity Outcome
PhenylEthanol (EtOH)50:50Complete Mixture[3]
Phenyl2,2,2-Trifluoroethanol (TFE)95:5Highly Selective[3]
PhenylHexafluoroisopropanol (HFIP)>99:1Regiospecific[3]
4-MethoxyphenylEthanol (EtOH)55:45Complete Mixture[3]
4-Methoxyphenyl2,2,2-Trifluoroethanol (TFE)96:4Highly Selective[3]
4-MethoxyphenylHexafluoroisopropanol (HFIP)>99:1Regiospecific[3]

Data adapted from Fustero et al.[2] and Benchchem technical records[3]. Regioisomer A represents the N-phenyl group adjacent to the trifluoromethyl group.

Validated Experimental Protocols

Protocol A: HFIP-Mediated Regioselective Knorr Synthesis

Objective: To synthesize a single pyrazole regioisomer from an unsymmetrical 1,3-diketone using solvent-directed electronic differentiation[1]. Causality: HFIP forms a strong hydrogen-bonding network with the more electron-rich carbonyl, deactivating it. This forces the substituted hydrazine to attack the less sterically/electronically hindered carbonyl first, locking the regiochemistry before cyclization occurs[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP to achieve a 0.2 M concentration.

  • Activation: Allow the solution to stir at room temperature for 10 minutes to establish the hydrogen-bonded solvent network.

  • Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 equiv) dropwise over 5 minutes. Note: Dropwise addition ensures the nucleophile remains the limiting reagent in solution, preventing localized exothermic spikes that could override the solvent's directing effect.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Isolation: Because HFIP is highly volatile (boiling point ~58 °C) and non-nucleophilic, bypass aqueous workup. Remove the solvent directly under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically Hexanes/Ethyl Acetate) to afford the pure regioisomer[1].

Self-Validation Checkpoint: Monitor the reaction via UPLC-MS. The protocol is self-validating when the dual peaks representing the regioisomer mixture (typically seen when running the reaction in EtOH) are completely absent, replaced by a single distinct peak matching the desired pyrazole mass.

Protocol B: Regioselective Synthesis via Hydrazones and Nitroolefins

Objective: To bypass 1,3-diketones entirely and achieve absolute regiocontrol using a [3+2] cycloaddition approach[4]. Causality: By pre-forming an N-monosubstituted hydrazone, you lock the reactivity of one nitrogen atom. The nitroolefin acts as a singular, highly potent electrophile. The thermal energy drives a reversible cycloaddition, but the subsequent elimination of HNO₂ acts as a thermodynamic sink, irreversibly pulling the equilibrium toward the fully aromatic pyrazole[4].

Step-by-Step Procedure:

  • Setup: In a sealed reaction tube, combine the N-arylhydrazone (1.0 equiv) and the target nitroolefin (1.2 equiv)[3].

  • Solvent Addition: Suspend the reactants in ethylene glycol to achieve a 0.2 M concentration. Ethylene glycol is chosen for its high boiling point and ability to stabilize the polar nitropyrazolidine transition state[3].

  • Cycloaddition: Seal the tube and heat the reaction mixture to 120 °C using an oil bath or heating block for 12 hours[3].

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract three times with dichloromethane (DCM).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via column chromatography to isolate the 1,3,4-trisubstituted pyrazole.

Self-Validation Checkpoint: Track the reaction via TLC. The system validates itself visually and analytically: the intensely colored nitroolefin starting material will disappear, and a highly UV-active, lower-Rf spot (the fully aromatic pyrazole) will emerge. The absence of intermediate spots confirms complete HNO₂ elimination.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry (2008). URL:[Link]

  • Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters (2006). URL:[Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry (2025). URL:[Link]

Sources

troubleshooting pyrazoline formation instead of pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Pyrazoline Stalling in Pyrazole Synthesis

The Pyrazole Paradox: Why Your Reaction is Stalling

Researchers synthesizing pyrazoles via the cyclocondensation of hydrazines with α,β -unsaturated ketones (chalcones) frequently encounter a "simplicity paradox." While the reaction is straightforward, it often stalls at the 4,5-dihydro-1H-pyrazole (2-pyrazoline) intermediate. This guide provides the mechanistic causality, diagnostic criteria, and validated protocols necessary to force oxidative aromatization and secure the fully aromatic pyrazole scaffold.

Diagnostic FAQ

Q1: Why does my condensation reaction yield a pyrazoline instead of the desired pyrazole? A1: The issue is a fundamental difference in reaction thermodynamics between 1,3-diketones and chalcones. When using 1,3-diketones, the intermediate naturally eliminates water to form the aromatic pyrazole ring. However, chalcones undergo a 1,2-addition (or Michael-type attack) by the hydrazine, followed by cyclization to yield a 2-pyrazoline[1]. Because the chalcone lacks a leaving group at the β -position, the pyrazoline cannot spontaneously aromatize. It requires a formal loss of two hydrogen atoms. Without an explicit oxidant or sufficient thermal energy in the presence of an electron acceptor, the reaction stalls at this 2[2].

Q2: How can I definitively differentiate the pyrazoline intermediate from the pyrazole product in my crude mixture? A2: 1H NMR provides a definitive, self-validating diagnostic. The pyrazoline ring contains a saturated C4-C5 bond, which creates a highly characteristic AMX spin system . You will observe three distinct doublets of doublets (dd) between δ 3.0 and 5.5 ppm, corresponding to the diastereotopic protons at C4 and the single proton at C5[3]. Upon successful oxidative aromatization to the pyrazole, this AMX system will completely disappear, replaced by a single, sharp aromatic proton peak (typically δ 6.7–7.2 ppm) corresponding to the C4-H[2][3]. High-Resolution Mass Spectrometry (HRMS) will also confirm a mass loss of ~2 Da ( [M+H]+ vs [M−2H+H]+ )[2].

Q3: I need a one-pot method. What are the most reliable reagents for driving in situ aromatization? A3: Several oxidants can facilitate this dehydrogenation. Traditional, highly reliable methods include I2​ /DMSO or transition metal salts like CuCl2​ [1]. The choice depends on substrate sensitivity: I2​ /DMSO is a robust thermal method where DMSO acts as the terminal oxidant, while CuCl2​ can act as an in situ single-electron oxidant at milder temperatures, making it excellent for sensitive or halogenated substrates[1].

Mechanistic Visualization

PyrazoleSynthesis Chalcone Chalcone (α,β-Unsaturated) Pyrazoline 2-Pyrazoline (Stalled Intermediate) Chalcone->Pyrazoline Base/Acid Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole Pyrazole (Aromatic Product) Pyrazoline->Pyrazole Oxidative Aromatization (-2H) Stall Reaction requires external oxidant! Pyrazoline->Stall

Caption: Mechanistic pathway from chalcone to pyrazole highlighting the pyrazoline intermediate stall point.

Quantitative Data: Oxidant Selection Matrix

To optimize your workflow, compare the standard oxidative aromatization conditions below. This table synthesizes empirical data for converting 1,3,5-trisubstituted pyrazolines to pyrazoles[1][4][5].

Oxidative SystemEquivalentsSolventTemp (°C)Avg. YieldCausal Advantage / Mechanism
I2​ / DMSO Catalytic (10 mol%)DMSO130–14085–95%DMSO acts as the terminal oxidant; I2​ lowers the activation energy for hydrogen abstraction. Excellent for one-pot synthesis.
CuCl2​ / Air 1.0–2.0EtOH / MeCNRT–Reflux70–85%In situ single-electron transfer (SET) oxidation. Mild conditions suitable for halogen-substituted or sensitive functional groups[1].
Electrochemical - H2​O / CH2​Cl2​ RT75–93%Anodic oxidation using inexpensive NaCl as a redox mediator. Highly sustainable, avoids heavy metal waste[4].
TBHP / Cu(OAc)2​ 2.0 / Cat. CH3​CN RT80–92%Radical-mediated dehydrogenation. High functional group tolerance at room temperature[5].

Gold-Standard Protocol: One-Pot Regioselective Synthesis via I2​ /DMSO

This methodology establishes a self-validating system for the direct conversion of chalcones to pyrazoles, bypassing the need to isolate and purify the pyrazoline intermediate.

Phase 1: Cyclocondensation (Pyrazoline Formation)

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the chalcone in 5.0 mL of anhydrous DMSO.

  • Hydrazine Addition: Add 1.5 mmol of hydrazine hydrate (or substituted hydrazine) dropwise at room temperature.

  • Cyclization: Stir the mixture at room temperature for 15–30 minutes.

    • Self-Validation Checkpoint 1: Monitor by TLC (Hexane:EtOAc 7:3). The chalcone spot (UV active, often colored) must disappear entirely, replaced by a lower Rf​ spot corresponding to the pyrazoline intermediate.

Phase 2: Oxidative Aromatization (Pyrazole Formation) 4. Catalyst Addition: Add a catalytic amount of elemental iodine ( I2​ , 10 mol%, 0.1 mmol) directly to the reaction mixture. 5. Thermal Oxidation: Attach a reflux condenser and heat the mixture to 130–140 °C using an oil bath for 2–3 hours.

  • Mechanistic Insight: At elevated temperatures, DMSO acts as the stoichiometric oxidant (being reduced to dimethyl sulfide, DMS), while I2​ facilitates the dehydrogenation of the pyrazoline ring.

  • Completion Check:

    • Self-Validation Checkpoint 2: TLC will show the disappearance of the pyrazoline spot and the appearance of a new, highly UV-active spot (pyrazole) with a slightly higher Rf​ than the pyrazoline.

Phase 3: Workup and Isolation 7. Quenching: Cool the reaction to room temperature and pour it into 50 mL of ice-cold water containing 5% sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual iodine. 8. Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 2×20 mL) to remove residual DMSO. 9. Drying & Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 10. Purification: Recrystallize from ethanol or purify via silica gel flash chromatography to obtain the analytically pure pyrazole.

References

  • One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn2+ and Cd2+ directly from chalcones via in situ aromatisation. New Journal of Chemistry (RSC Publishing).1

  • Synthesis, Antiproliferative Activity and Molecular Docking Studies of 1,3,5-Triaryl Pyrazole Compound as Estrogen. Jurnal Molekul.2

  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. National Institutes of Health (NIH) / PMC.3

  • Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry (RSC Publishing).4

  • Regioselective one-pot synthesis of 3,5-diarylpyrazoles. Indian Journal of Chemistry (NIScPR).

  • Aromatization of Hantzsch 1,4-Dihydropyridines and 1,3,5-Trisubstituted Pyrazolines with HIO3 and I2O5 in Water. ResearchGate.5

Sources

Technical Support Center: Scaling Up Functionalized Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Scaling the synthesis of functionalized pyrazoles from discovery (milligram) to process scale (kilogram) introduces severe challenges in regioselectivity, thermal management, and hazardous intermediate handling. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure safe and efficient scale-up.

Workflow A Target Pyrazole Scaffold B Regioselectivity Check (Symmetric vs Asymmetric) A->B C Batch Process Optimization (pH, Temp Control) B->C High Regiocontrol Low Hazard D Continuous Flow Setup (Hazardous Intermediates) B->D Poor Regiocontrol or High Hazard E Thermal Hazard Analysis (DSC, ARC) C->E D->E F Scale-Up Isolation (Crystallization/Filtration) E->F G Kilogram-Scale API F->G

Decision matrix for scaling up functionalized pyrazole synthesis from discovery to process scale.

Troubleshooting Guides & FAQs

FAQ 1: Regioselectivity Drop During Knorr Synthesis Scale-Up

Q: When scaling up the condensation of asymmetric 1,3-diketones with substituted hydrazines, our regioselectivity drops from 95:5 (1g batch) to 70:30 (500g batch). How do we fix this?

A: This is a classic heat-transfer and mixing limitation. The Knorr pyrazole synthesis proceeds via a condition-dependent equilibrium of hemiaminal intermediates prior to dehydration[1]. At the 1g scale, rapid heat dissipation locks the reaction into the kinetic pathway. At the 500g scale, poor thermal mass transfer causes localized hot spots, pushing the reversible hemiaminal intermediate toward the thermodynamic product, thereby degrading regioselectivity[1].

Solution: Transition to a continuous flow reactor to maintain isothermal conditions, or implement cryogenic dosing. A recent Bayesian optimization study revealed that specific acid catalysts (e.g., disulfonamide) and phase transfer catalysts can stabilize the N2-isomer hemiaminal intermediate, enabling highly selective synthesis upon dehydrative workup[1].

Mechanism A 1,3-Diketone + Hydrazine B Hemiaminal Intermediate (Reversible Equilibrium) A->B Condensation C Acid-Catalyzed Dehydration B->C pH < 3 D N1-Aryl Pyrazole (Thermodynamic) C->D High Temp / Long Res E N2-Aryl Pyrazole (Kinetic) C->E Low Temp / Short Res

Condition-dependent equilibrium and kinetic vs. thermodynamic pathways in Knorr pyrazole synthesis.

FAQ 2: Thermal Hazards & Hydrazine Handling

Q: We are scaling a synthesis using methylhydrazine. Differential Scanning Calorimetry (DSC) shows a massive exotherm. How do we mitigate this?

A: Hydrazines are highly toxic, flammable, and prone to explosive decomposition at elevated temperatures[2]. Furthermore, the initial deprotonation of the pyrazole NH and the condensation steps are highly exothermic[3].

Solution: Limit the equivalents of hydrazine used (strictly <1.5 equiv at scale)[1]. For ultimate safety, transition the diazotization and hydrazine-formation steps to a continuous flow setup. A metal-free amine-redox flow process can generate reactive intermediates in situ, completely avoiding the isolation and steady-state accumulation of hazardous diazonium salts and hydrazines[4].

FAQ 3: Avoiding Chromatography at Scale

Q: Our medicinal chemistry route relies on silica gel chromatography to separate pyrazole regioisomers. How do we avoid this at the kilogram scale?

A: Chromatography is economically and environmentally unviable at scale. You must design a self-purifying workup by exploiting the amphoteric nature of the pyrazole core (pKa ~2.5 for the conjugate acid, ~14 for the NH).

Solution: Use pH-controlled crystallization. Adjust the aqueous phase to the specific isoelectric point of your functionalized pyrazole to force precipitation. Caution: Use an automated dosing pump for HCl/NaOH addition to prevent "overshooting" the narrow pH window required for optimal crystallization[3].

FAQ 4: Alternative Chemistries for Intractable Regioselectivity

Q: Even with continuous flow, our asymmetric 1,3-diketone yields an unacceptable mixture of regioisomers. Are there alternative scalable pathways?

A: Yes. If the Knorr condensation fails, consider transitioning to the regioselective synthesis of pyrazoles from N-tosylhydrazones[5],[6]. Causality: This methodology bypasses the differentiation of two electrophilic carbonyl carbons. It initiates via the nucleophilic addition of an alkyne or malononitrile to the N-tosylhydrazone, followed by a 1,3-H shift and intramolecular cyclization. Because the cyclization is directed by the tosyl group's departure, this method proceeds with complete regioselectivity and is highly amenable to gram-to-kilogram scale synthesis[5],[6].

Self-Validating Experimental Protocol: Continuous Flow Synthesis

This protocol describes a highly controlled, two-step continuous flow synthesis of pyrazoles designed to minimize thermal hazards and maximize regioselectivity[7].

System Setup:

  • Pump A: 1,3-Diketone (or acetophenone derivative) in THF.

  • Pump B: Hydrazine reagent (or DMF-DMA for enaminone formation) in Water/THF.

  • Reactors: T-mixers and heated stainless steel residence time coils (RTC, 5 mL volume)[7].

Step 1: Controlled Condensation

  • Introduce Pump A and Pump B into a T-mixer at 0 °C to control the initial exothermic mixing.

  • Direct the flow into RTC 1 (heated to 60 °C) with a residence time of exactly 15 minutes.

    • Causality: The short, strictly controlled residence time and high surface-area-to-volume ratio of the microreactor ensure rapid heat dissipation, trapping the kinetic hemiaminal intermediate before it can equilibrate to the thermodynamic product[1].

    • Validation Checkpoint: Sample the effluent via inline LCMS. The intermediate mass[M+H]+ must be the base peak, with <2% unreacted starting material. If unreacted material >2%, decrease the flow rate by 10%.

Step 2: Dehydrative Cyclization & Quench

  • Direct the effluent from RTC 1 into a stirred batch vessel containing a pre-chilled (5 °C) aqueous buffer (pH 3.5).

    • Causality: Immediate quenching into an acidic buffer drives the rapid dehydration of the hemiaminal to the pyrazole while simultaneously neutralizing the excess base, forcing the product to precipitate[3].

    • Validation Checkpoint: Monitor the batch vessel by TLC (EtOAc/MeOH 9:1). The intermediate spot should disappear entirely, replaced by a single baseline spot representing the cyclized pyrazole[3].

Quantitative Data: Batch vs. Flow Parameters

ParameterBatch Process (Traditional)Continuous Flow (Optimized)Causality / Impact
Hazardous Inventory High (Full stoichiometric load)Low (<1% of total volume)Flow drastically reduces thermal runaway and explosion risks associated with diazonium/hydrazine accumulation[4],[2].
Heat Transfer Efficiency Low (~4 m²/m³)High (>500 m²/m³)Efficient heat dissipation in flow prevents localized hot spots, preserving kinetic regioselectivity[1].
Regioselectivity (N1:N2) Variable (e.g., 70:30 at 500g)Consistent (e.g., 95:5 at any scale)Uniform mixing and strict residence times prevent equilibration to the thermodynamic product[1].
Purification Method Silica Gel ChromatographypH-Controlled CrystallizationAutomated pH dosing prevents overshooting, eliminating massive solvent waste and enabling scalability[3].

References

  • [4] "Continuous flow synthesis of pyrazoles" - ResearchGate - [Link]

  • [5] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes" - Organic Letters (ACS Publications) -[Link]

  • [1] "Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation" - eScholarship - [Link]

  • [6] "Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones" - Organic Letters (ACS Publications) -[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry of Substituted Pyrazoles: From Fragmentation Fundamentals to Advanced Workflow Comparisons

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrazole moiety is a cornerstone of modern medicinal chemistry. Its versatile structure serves as a crucial pharmacophore and a bioisosteric replacement for other aromatic systems, leading to improved potency and physicochemical properties in numerous drug candidates.[1][2][3][4] The structural confirmation and quantification of these diverse substituted pyrazoles are paramount, and mass spectrometry (MS) stands as the definitive analytical tool for this purpose.

This guide provides an in-depth comparison of mass spectrometric techniques for pyrazole analysis. Moving beyond a simple listing of methods, we will explore the causal relationships behind instrumental choices, dissect the intricate fragmentation patterns dictated by various substituents, and provide robust, field-tested experimental protocols. Our objective is to equip you with the expertise to select the optimal analytical strategy and confidently interpret the resulting data for your specific pyrazole-containing compounds.

Comparing Ionization Techniques: Choosing the Right Tool for the Job

The first critical decision in any MS-based analysis is the choice of ionization source. This choice is fundamentally dictated by the analyte's physicochemical properties—volatility, thermal stability, and polarity—and the analytical goal, whether it be structural elucidation or sensitive quantification. For substituted pyrazoles, the primary alternatives are Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and soft ionization techniques like Electrospray Ionization (ESI), most often paired with Liquid Chromatography (LC).

Electron Ionization (EI): The Classic Approach for Structural Detail

EI is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV). This energy input is substantial, leading to predictable and reproducible fragmentation patterns that serve as a "fingerprint" for a given molecule.

  • Expertise & Experience: The choice of 70 eV is a long-standing convention that ensures mass spectra are comparable across different instruments and with extensive databases like the NIST library. This is invaluable for identifying known pyrazoles or substructures. However, this high energy can sometimes obliterate the molecular ion, the primary indicator of the compound's mass, especially in more fragile derivatives.

  • Trustworthiness: EI-MS provides highly reliable structural information. The fragmentation patterns are well-documented and directly relate to the molecule's structure, allowing for confident identification of isomers and substituent positions.

  • Best Suited For: Volatile and thermally stable pyrazole derivatives where detailed structural information is the primary goal.

Electrospray Ionization (ESI): The Modern Standard for Drug Development

ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[5] It imparts very little excess energy to the molecule, meaning the molecular ion (or more commonly, a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻) is almost always the most abundant species.

  • Expertise & Experience: ESI is the cornerstone of modern LC-MS analysis.[5][6] Its compatibility with a vast range of polar, non-volatile, and thermally labile compounds makes it ideal for the complex, multifunctional pyrazole derivatives common in drug discovery. To elicit structural information, ESI must be paired with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). This allows the scientist to control the fragmentation process, providing structural insights on demand.

  • Trustworthiness: The prevalence of the molecular ion provides unambiguous confirmation of molecular weight. When coupled with tandem MS, ESI-MS/MS is a powerful tool for both identifying and quantifying pyrazoles in complex matrices like biological fluids or environmental samples.[7][8]

  • Best Suited For: A broad range of substituted pyrazoles, particularly larger, polar, or thermally sensitive drug molecules and their metabolites.

Comparative Summary of Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Principle High-energy electron bombardmentCharged droplet evaporation from solution
Ion Type Radical Cations [M]⁺•Protonated [M+H]⁺ or Deprotonated [M-H]⁻
Fragmentation Extensive, often complexMinimal (soft ionization); controlled via MS/MS
Molecular Ion May be weak or absentTypically the base peak
Ideal Analytes Volatile, thermally stable pyrazolesPolar, non-volatile, thermally labile pyrazoles
Primary Use Structural Elucidation, Library MatchingQuantification, MW Confirmation, Analysis of Complex Mixtures

Decoding the Data: Fragmentation Patterns of Substituted Pyrazoles

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. For pyrazoles analyzed by EI-MS, the fragmentation is heavily influenced by the nature and position of substituents on the heterocyclic core.

Core Pyrazole Fragmentation

A comprehensive review of pyrazole fragmentation reveals two fundamental cleavage pathways for the unsubstituted ring.[9][10] These pathways are the foundation upon which the effects of all other substituents are built.

  • HCN Expulsion: The molecular ion [M]⁺• or the [M-H]⁺ ion can lose a molecule of hydrogen cyanide (HCN), a neutral loss of 27 Da.

  • N₂ Loss: The [M-H]⁺ ion can undergo rearrangement and lose a molecule of dinitrogen (N₂), a neutral loss of 28 Da.

M [M]+• MH [M-H]+ M->MH - H• M_HCN [M-HCN]+• M->M_HCN - HCN MH_HCN [M-H-HCN]+ MH->MH_HCN - HCN MH_N2 [M-H-N2]+ MH->MH_N2 - N2

Core fragmentation pathways of the pyrazole ring.
The Influence of Substituents: A Comparative Analysis

Substituents dramatically alter these fundamental pathways, often introducing new, more favorable fragmentation routes that dominate the mass spectrum. Understanding these substituent-directed effects is key to accurate structural interpretation.[9]

  • Halogens (Cl, Br) & Simple Alkyls (Me): These substituents generally do not change the primary fragmentation mechanisms. The molecular ion is typically stable and often the base peak. The characteristic losses of HCN and N₂ are observed, shifted by the mass of the substituent.[9]

  • N-Aryl Groups: When an aryl group (like phenyl) is attached to a nitrogen atom, a characteristic fragmentation involves the loss of the RN₂ moiety, which then loses N₂ to produce a stable aromatic cation (e.g., m/z 77 for the phenyl cation).[11] This can be a dominant pathway.

  • Nitro Groups (-NO₂): The presence of a nitro group completely changes the fragmentation landscape. The spectrum will be dominated by cleavages characteristic of aromatic nitro compounds, such as the loss of [O], [NO], and [NO₂]. The core pyrazole fragmentations become secondary or are suppressed entirely.[9][10]

  • Acrylonitrile Groups: In more complex systems like (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles, fragmentation can be initiated by cleavage within the acrylonitrile side chain or by losses characteristic of the aryl substituents, such as NO₂ or Cl.[12]

cluster_0 4-Nitropyrazole cluster_1 1-Phenylpyrazole M_nitro [M]+• (m/z 113) M_O [M-O]+• (m/z 97) M_nitro->M_O - O M_NO2 [M-NO2]+ (m/z 67) M_nitro->M_NO2 - NO2 M_phenyl [M]+• (m/z 144) M_phenyl_N2Ph [M-PhN2]+ M_phenyl->M_phenyl_N2Ph - PhN2 phenyl_ion [C6H5]+ (m/z 77) M_phenyl_N2Ph->phenyl_ion - N2

Substituent-directed fragmentation pathways.
Summary of Substituent Effects on Pyrazole Fragmentation
Substituent ClassKey Fragmentation BehaviorResulting Spectrum
Halogens, Alkyls Core fragmentation (HCN, N₂ loss) remains dominant.Molecular ion is often the base peak. Pattern is similar to unsubstituted pyrazole but mass-shifted.[9]
N-Aryl Loss of RN₂ followed by N₂ elimination to form an aryl cation.Characteristic aryl ion (e.g., m/z 77 for phenyl) is often prominent.[11]
Nitro Dominated by losses of O, NO, and NO₂ from the molecular ion.Core pyrazole fragmentation is minor or absent. Spectrum is characteristic of nitroaromatics.[9]
Oxime Complex rearrangements, including McLafferty-type, and losses of NO, HNO.Fragmentation is highly dependent on the specific oxime structure.[9]

Validated Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a solid foundation for the analysis of substituted pyrazoles.

Protocol 1: GC-MS for Volatile Pyrazoles (Structural Elucidation)

This method is optimized for obtaining high-quality, library-searchable EI spectra of thermally stable pyrazole derivatives.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the pyrazole sample.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or acetonitrile).

    • Vortex until fully dissolved. The final concentration is 1 mg/mL.

    • Further dilute to a working concentration of 1-10 µg/mL using the same solvent.

  • GC-MS Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column. Causality: This non-polar column is an excellent general-purpose choice that separates compounds primarily by boiling point.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 1 min. Ramp at 15°C/min to 300°C, hold for 5 min. Rationale: This gradient provides good separation for a wide range of pyrazole derivatives.

    • MS System: Agilent 5977B MSD or equivalent single quadrupole.

    • Ion Source: Electron Ionization (EI) at 230°C.

    • Ionization Energy: 70 eV. Rationale: Standard energy for library comparability.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Identify the peak corresponding to the pyrazole derivative.

    • Analyze the mass spectrum, identifying the molecular ion and key fragment ions.

    • Compare the experimental spectrum against the NIST Mass Spectral Library for tentative identification.

Protocol 2: LC-MS/MS for Pyrazole Pharmaceuticals (Quantification)

This protocol is designed for the sensitive and selective quantification of a pyrazole-containing drug in a complex matrix, using ESI and tandem mass spectrometry.

start Sample (e.g., Plasma) prep Sample Prep (QuEChERS or PPT) start->prep lc UPLC Separation (C18 Column) prep->lc ms ESI Source (Ionization) lc->ms q1 Quadrupole 1 (Precursor Ion Isolation) ms->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Product Ion Scan) q2->q3 det Detector q3->det

Sources

Comparative Reactivity Profiling of Pyrazole-Carbaldehydes: A Guide for Scaffold Selection in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole-carbaldehydes are highly versatile, pharmacophoric building blocks utilized extensively in the synthesis of biologically active heterocycles, agrochemicals, and advanced materials. However, treating all pyrazole-carbaldehydes as chemically equivalent is a critical pitfall in synthetic design. Depending on the position of the formyl group—C-3, C-4, or C-5—the electronic environment and steric hindrance vary significantly, dictating their reactivity in nucleophilic additions, condensations, and multicomponent reactions.

This guide provides an objective, data-driven comparison of the reactivity profiles of C-3, C-4, and C-5 pyrazole-carbaldehydes, supported by mechanistic rationales and self-validating experimental protocols.

Mechanistic Comparison & Reactivity Profiling

The reactivity of the formyl group on the pyrazole ring is governed by the interplay between the inductive electron-withdrawing effect of the adjacent nitrogen atoms and the resonance electron-donating effect of the aromatic π -system.

Pyrazole-5-Carbaldehyde: High Electrophilicity

The C-5 position is directly adjacent to the highly electronegative pyrazole nitrogen. This proximity exerts a strong inductive electron-withdrawing effect, rendering the C-5 carbonyl carbon highly electrophilic. Recent studies demonstrate that pyrazole-5-carbaldehydes exhibit accelerated reaction kinetics[1]. For instance, in metal-free thioamidation reactions with elemental sulfur and secondary amines, C-5 carbaldehydes achieve complete conversion in under 1 hour, yielding products in high quantities (67–71%) and significantly outperforming their C-3 and C-4 counterparts[1].

Pyrazole-3-Carbaldehyde: Moderate Reactivity & Acid-Sensitivity

The C-3 formyl group is further from the N-1 substituent but remains conjugated with the ring. Its reactivity is uniquely sensitive to the catalytic environment. In the absence of an acid catalyst, the reaction of pyrazole-3(5)-carbaldehyde with 3(5)-aminopyrazole slowly yields a standard Schiff base equilibrium mixture[2]. However, under acidic conditions, the causality shifts: protonation activates the C-4 position of the pyrazole ring for electrophilic attack, leading to the preferential formation of complex tris(pyrazolyl)methane architectures rather than simple imines[2].

Pyrazole-4-Carbaldehyde: Resonance Stabilization

Typically synthesized via the Vilsmeier-Haack reaction of corresponding hydrazones[3] or Duff's formylation conditions from 1-arylpyrazoles[4], the C-4 carbaldehyde is highly resonance-stabilized. The electron-donating nature of the pyrazole ring at the 4-position creates a "push-pull" electronic stabilization. This significantly diminishes the electrophilicity of the carbonyl carbon. Consequently, reactions like reductive amination or Knoevenagel condensations require harsher conditions, longer reaction times, or Lewis acid catalysis to proceed efficiently[3].

Reaction pathways of pyrazole-carbaldehydes based on substitution position.

Quantitative Data Comparison

The following table summarizes the comparative reactivity metrics across the three isomers based on standardized nucleophilic addition workflows.

IsomerRelative ElectrophilicityPrimary Synthetic RouteReactivity in Thioamidation (S8/Amine)Acid-Catalyzed Amine Addition
C-5 Carbaldehyde HighLithiation / FormylationFast (<1 h), High Yield[1]Rapid Imine formation
C-3 Carbaldehyde ModerateOxidation of alcoholsModerate (1-4 h)[1]Tris(pyrazolyl)methane formation[2]
C-4 Carbaldehyde Low (Stabilized)Vilsmeier-Haack[3]Slow (>4 h), Lower Yield[1]Imine formation (requires heat)

Experimental Workflows: Self-Validating Protocols

To objectively compare the reactivity of these scaffolds in your own laboratory, rely on self-validating experimental designs. The protocols below use internal standards to ensure that the disappearance of the starting material correlates directly with product formation, ruling out silent degradation pathways.

Protocol A: Comparative Kinetic Screening of Thioamidation

This protocol evaluates the electrophilicity of C-3, C-4, and C-5 carbaldehydes via a multicomponent thioamidation reaction[1].

Causality Check: By adding 1,3,5-trimethoxybenzene as an internal standard, you can perform quantitative 1 H-NMR (qNMR) on reaction aliquots. If the integral of the aldehyde proton (~9.8–10.5 ppm) decreases but the thioamide product signals do not rise proportionally, the substrate is undergoing off-target degradation rather than the desired nucleophilic attack.

  • Preparation: In three separate 10 mL round-bottom flasks, add 1.0 mmol of the respective pyrazole-carbaldehyde (C-3, C-4, or C-5).

  • Internal Standard: Add 0.33 mmol of 1,3,5-trimethoxybenzene to each flask.

  • Reagents: Add elemental sulfur (S 8​ , 2.0 mmol), morpholine (1.5 mmol), and 3 mL of anhydrous DMF.

  • Reaction: Stir the mixtures at 90 °C.

  • Sampling: Extract 50 μ L aliquots at 15, 30, 60, and 120 minutes. Dilute immediately in DMSO- d6​ to quench the reaction.

  • Validation: Analyze via 1 H-NMR. Compare the integration of the internal standard (aromatic protons at ~6.1 ppm) against the disappearing formyl proton to calculate precise kinetic conversion rates.

Protocol B: Acid-Catalyzed Chemoselectivity Assay

This protocol determines whether a pyrazole-carbaldehyde will form a stable Schiff base or undergo over-reaction to a tris(pyrazolyl)methane[2].

  • Preparation: Dissolve 1.0 mmol of pyrazole-3-carbaldehyde and 1.0 mmol of 1-aminopyrazole in 5 mL of ethanol- d6​ in a sealed NMR tube.

  • Catalysis: Inject 1.0 equivalent of DCl (deuterated hydrochloric acid).

  • Monitoring: Monitor the reaction at 25 °C via continuous 1 H-NMR acquisition over 24 hours.

  • Validation: The absence of the characteristic imine proton signal (~8.5 ppm) and the emergence of a methine proton signal (~7.0 ppm) self-validates the acid-catalyzed hyper-reactivity of the C-4 position, confirming the tris(pyrazolyl)methane pathway[2].

Self-validating experimental workflow for comparative kinetic screening.

References

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ARKIVOC / ResearchGate URL:[Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

Sources

Structure-Activity Relationship (SAR) of Pyrazole Compounds: A Comparative Guide to JAK Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its conformational rigidity, favorable pharmacokinetic (ADMET) profile, and unique capacity to act simultaneously as a hydrogen bond donor (via N-H) and acceptor (via the sp² nitrogen) make it an ideal bioisostere for amides and phenols[1].

While pyrazole derivatives are found in diverse therapeutic classes (e.g., the COX-2 inhibitor celecoxib)[1], their most profound modern impact has been in the development of targeted kinase inhibitors. In the ATP-binding pocket of kinases, the pyrazole core frequently acts as a "hinge binder," anchoring the molecule to the enzyme[2]. This guide objectively compares the structure-activity relationship (SAR) of pyrazole-based Janus Kinase (JAK) inhibitors against alternative heterocyclic scaffolds, providing actionable experimental protocols for in vitro validation.

Mechanistic Grounding: The JAK-STAT Pathway

Janus kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors[2]. Dysregulation of this pathway is a primary driver of myeloproliferative neoplasms (MPNs) and autoimmune disorders[3]. Pyrazole-based inhibitors like ruxolitinib exert their therapeutic effect by competitively binding to the ATP site of the JAK kinase domain (JH1), preventing the cross-phosphorylation required for STAT activation[4].

JAK_STAT Cytokine Cytokine Ligand Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 (Cross-phosphorylation) Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates STAT_Dimer STAT Dimerization STAT->STAT_Dimer Nucleus Target Gene Transcription STAT_Dimer->Nucleus Translocates Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK ATP-competitive Inhibition

JAK-STAT signaling pathway illustrating the ATP-competitive inhibition by pyrazole compounds.

SAR Analysis: Pyrazole vs. Alternative Scaffolds

To understand the superiority and specific tuning of the pyrazole scaffold, we must compare it to alternative hinge-binding heterocycles such as pyrrolopyrimidines and pyrazolopyrimidines.

Core Scaffold Comparison
  • Pyrazole (e.g., Ruxolitinib): Designed for low-nanomolar potency and high selectivity for JAK1 and JAK2 over JAK3 and non-JAK kinases[2]. The pyrazole nitrogen atoms form critical bidentate hydrogen bonds with the hinge region (specifically Glu930 and Leu932 in JAK2).

  • Pyrrolopyrimidine (e.g., Tofacitinib): This scaffold presents a different hydrogen bond vector. While highly potent, it typically acts as a pan-JAK inhibitor with a pronounced affinity for JAK3, making it highly immunosuppressive but less targeted for JAK2-driven MPNs[5].

  • Pyrazolopyrimidine (e.g., Baricitinib): An achiral analogue that merges features of both rings, achieving potent JAK1/JAK2 inhibition but with a distinct pharmacokinetic distribution[3].

The Causality of Chirality in Pyrazole SAR

A critical SAR insight in pyrazole development is the substitution at the N1 position. In ruxolitinib, the N1 position is substituted with a chiral cyclopentyl-propanenitrile group.

  • Shape Complementarity: The (R)-enantiomer fits perfectly into the hydrophobic sub-pocket of the JAK2 ATP site.

  • Steric Penalty: The (S)-enantiomer requires a ~180° rotation around the chiral center to achieve a similar binding pose, leading to steric clashes. Consequently, (S)-ruxolitinib is approximately 10-fold less active against JAK2 than the (R)-isomer[3].

Quantitative Performance Data

The following table summarizes the in vitro kinase inhibition profiles, highlighting how scaffold choice dictates isoform selectivity[3],[5].

CompoundCore ScaffoldJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Target Selectivity
Ruxolitinib Pyrazole3.32.8428JAK1 / JAK2
(S)-Ruxolitinib Pyrazole~35.0~30.0>1000Sub-optimal enantiomer
Tofacitinib Pyrrolopyrimidine3.24.11.6Pan-JAK (JAK3 leaning)
Baricitinib Pyrazolopyrimidine5.95.7>400JAK1 / JAK2

Experimental Methodology: In Vitro Kinase Validation

To objectively validate the SAR of synthesized pyrazole analogs, a highly sensitive, self-validating assay is required. We utilize the ADP-Glo™ Kinase Assay [6].

Why this protocol? (Causality of Experimental Design): Unlike traditional radiometric assays (³²P-ATP), the ADP-Glo assay allows for the use of physiological ATP concentrations (up to 1 mM)[6]. Because pyrazole derivatives are ATP-competitive inhibitors[3], testing them at high ATP concentrations is crucial to accurately determine their physiological Ki​ and avoid overestimating their in vivo potency.

ADPGlo Step1 Kinase Reaction (ATP to ADP) Step2 ADP-Glo Reagent (Depletes ATP) Step1->Step2 Step3 Kinase Detection (ADP to ATP) Step2->Step3 Step4 Luciferase (ATP to Light) Step3->Step4 Readout Luminescence Readout Step4->Readout

Step-by-step workflow of the ADP-Glo luminescent kinase assay for measuring JAK2 activity.

Step-by-Step Protocol: JAK2 Inhibition Assay

Reagents Required: Purified JAK2 (JH1 domain), PTK Substrate Poly(Glu:Tyr 4:1), ATP, 5x Kinase Buffer, ADP-Glo™ Reagent, Kinase Detection Reagent[4].

  • Compound Preparation (Trustworthiness & Control):

    • Prepare 10-point serial dilutions of the pyrazole compounds in 100% DMSO.

    • Critical Step: Dilute the compounds into the assay buffer so that the final DMSO concentration in the reaction is ≤1% . Higher DMSO concentrations will denature the kinase JH1 domain, leading to false-positive inhibition[4].

  • Master Mix Assembly:

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP (at a concentration near the Km​ of JAK2), and the PTK substrate[4].

  • Kinase Reaction:

    • Add 12.5 µL of the Master Mix to a 96-well plate.

    • Add 2.5 µL of the diluted pyrazole inhibitor (or 1% DMSO for the positive control).

    • Initiate the reaction by adding 10 µL of diluted JAK2 enzyme (3 ng/µL).

    • Incubate at 30°C for 45 minutes[4].

  • ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to all wells.

    • Causality: This step terminates the kinase reaction and completely degrades any unreacted ATP. Incubate for 45 minutes at room temperature. Skipping this incubation will result in massive background luminescence, ruining the assay's dynamic range[6],[4].

  • Signal Generation & Readout:

    • Add 50 µL of Kinase Detection Reagent. This converts the newly formed ADP back into ATP and drives a luciferase/luciferin reaction[4].

    • Incubate for 30 minutes at room temperature in the dark.

    • Read luminescence (integration time 0.5–1 second) using a microplate reader[6].

Conclusion

The pyrazole scaffold remains a cornerstone in the design of targeted kinase inhibitors. As demonstrated by the SAR of ruxolitinib, the pyrazole core provides the necessary hinge-binding affinity, while strategic substitutions (such as chiral N1-aliphatic chains) dictate the shape complementarity required for exquisite isoform selectivity (JAK1/2 over JAK3). By utilizing robust, high-ATP tolerance assays like ADP-Glo, drug development professionals can accurately benchmark novel pyrazole derivatives against existing clinical alternatives.

References

  • Current Topics in Medicinal Chemistry (PubMed / NIH)
  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof PMC / NIH URL
  • Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream MDPI URL
  • Journal of Medicinal Chemistry (ACS Publications)
  • JAK1 Kinase Assay Protocol Promega Corporation URL
  • Chemi-Verse™ JAK2 Kinase Assay Kit BPS Bioscience URL

Sources

Pyrazole Derivatives as Enzyme Inhibitors: A Comparative Guide to JAK and COX-2 Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, functioning as highly versatile pharmacophores. Their unique five-membered aromatic ring containing two adjacent nitrogen atoms allows them to act as potent hydrogen bond donors and acceptors. This structural feature is particularly advantageous in the design of enzyme inhibitors, where pyrazoles frequently serve as hinge-binding motifs in kinases or as critical orienting scaffolds in cyclooxygenases. This guide provides an objective, data-driven comparative analysis of pyrazole derivatives targeting two distinct enzyme classes: Janus Kinases (JAK) and Cyclooxygenase-2 (COX-2).

Pyrazole-Based Janus Kinase (JAK) Inhibitors: Ruxolitinib vs. Baricitinib

Janus kinases are cytoplasmic tyrosine kinases essential for cytokine signaling. Dysregulation of the JAK/STAT pathway is heavily implicated in myeloproliferative neoplasms and autoimmune diseases. Two prominent FDA-approved JAK inhibitors, Ruxolitinib and Baricitinib, utilize a pyrazole core to achieve their potency (1[1]).

Mechanistic Causality

In both molecules, the pyrazole ring is structurally essential for ATP-competitive inhibition. It inserts deeply into the ATP-binding pocket of the kinase domain, forming critical bidentate hydrogen bonds with the hinge region residues (e.g., glutamate and methionine) (2[2], 3[3]). The pyrazole acts as a rigid linker that directs the rest of the molecule (such as the cyclopentane ring in ruxolitinib) toward the hydrophobic affinity pocket, physically occluding ATP binding and halting downstream STAT phosphorylation (2[2]).

Quantitative Comparison

Both drugs exhibit potent, low-nanomolar inhibition of JAK1 and JAK2, but differ slightly in their kinome selectivity profiles due to modifications in their diversity regions.

Table 1: In Vitro Kinase Inhibition (IC50) of Pyrazole-Based JAK Inhibitors

Inhibitor Target Enzyme IC50 (nM) Selectivity Profile
Ruxolitinib JAK1 3.3 Highly selective for JAK1/2 over JAK3
Ruxolitinib JAK2 2.8
Baricitinib JAK1 5.9 Balanced JAK1/2 inhibition
Baricitinib JAK2 5.7

(Data synthesized from 1[1])

Pyrazole-Based Cyclooxygenase-2 (COX-2) Inhibitors: Celecoxib

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins. Selective COX-2 inhibition provides potent anti-inflammatory relief while bypassing the gastrointestinal toxicity associated with non-selective COX-1 inhibition. Celecoxib remains the archetypal pyrazole-based COX-2 inhibitor (4[4]).

Mechanistic Causality

Celecoxib features a central pyrazole ring substituted with a benzenesulfonamide group. The selective inhibition of COX-2 over COX-1 is driven by a single amino acid substitution in the enzyme's active site: COX-2 possesses a valine at position 523, whereas COX-1 has a bulkier isoleucine (4[4]). The smaller valine in COX-2 opens up a secondary "side pocket." The pyrazole scaffold perfectly orients the sulfonamide group to insert into this side pocket, forming critical hydrogen bonds with His90 and Arg513 (4[4]). In COX-1, the isoleucine sterically clashes with the sulfonamide, rendering celecoxib highly selective for COX-2.

Table 2: In Vitro Enzyme Inhibition (IC50) of Celecoxib

Inhibitor Target Enzyme IC50 (μM) Selectivity Profile
Celecoxib COX-2 0.043 - 0.052 Highly selective for COX-2
Celecoxib COX-1 >15.0 Minimal COX-1 binding

(Data synthesized from 4[4] and 5[5])

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation mechanisms to confirm assay integrity.

Protocol A: TR-FRET Kinase Assay for JAK Inhibitors

This protocol measures the IC50 of pyrazole derivatives against JAK2 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant JAK2 enzyme, ATP (at Km concentration), and biotinylated peptide substrate.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the pyrazole inhibitor (e.g., Ruxolitinib) in DMSO. Transfer to a 384-well plate.

  • Self-Validation Controls: Include a "No Enzyme" well (100% inhibition baseline) and a "Vehicle Only" well (0% inhibition). Causality: Including Staurosporine as a positive control reference inhibitor is mandatory to validate the dynamic range and ensure the enzyme is active.

  • Kinase Reaction: Add the JAK2 enzyme and incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the pyrazole to establish its bidentate hydrogen bonds in the hinge region before competing with ATP. Initiate the reaction by adding the ATP/substrate mix. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-Allophycocyanin (acceptor).

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic curve to determine the IC50.

Protocol B: Fluorometric COX-2 Inhibitor Screening
  • Enzyme Preparation: Reconstitute human recombinant COX-2 and COX-1 in Tris-HCl buffer (pH 8.0) containing hematin (an essential cofactor for peroxidase activity).

  • Inhibitor Incubation: Add serial dilutions of Celecoxib to the enzyme and incubate for 10 minutes.

  • Self-Validation Controls: Use Indomethacin as a non-selective control to verify COX-1 vs COX-2 assay fidelity, and a solvent-only well as the maximum activity control.

  • Reaction Initiation: Add the fluorometric substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and arachidonic acid. Causality: COX activity generates PGG2, which is reduced to PGH2 by the peroxidase active site, simultaneously oxidizing ADHP to the highly fluorescent compound resorufin.

  • Detection: Measure fluorescence (Excitation: 535 nm, Emission: 587 nm) after 5 minutes. The reduction in fluorescence correlates directly with enzyme inhibition.

Visualizations

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor Triggers JAK JAK1/2 Activation Receptor->JAK Induces STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Blocks ATP Pocket Nucleus Gene Transcription STAT->Nucleus Translocates

Figure 1: JAK/STAT signaling pathway and mechanism of pyrazole-based ATP-competitive inhibition.

TR_FRET_Workflow Prep Step 1: Compound Titration (Serial Dilution) Mix Step 2: Kinase Reaction (JAK + ATP + Substrate) Prep->Mix Detect Step 3: TR-FRET Detection (Eu-Antibody + Tracer) Mix->Detect 60 min Incubation Control Internal Validation (Staurosporine Control) Control->Mix Validates Range Analyze Step 4: IC50 Calculation (Non-linear Regression) Detect->Analyze Emission Ratio (665/615 nm)

Figure 2: Self-validating TR-FRET experimental workflow for determining kinase inhibitor IC50.

References

  • Title: Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases | Source: Semantic Scholar | URL
  • Title: Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof | Source: NIH/PMC | URL
  • Title: Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors | Source: RSC Publishing | URL
  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | Source: ACS Omega | URL
  • Title: Identification of New Already Approved ROCK Inhibitors as Promising Drugs to Target Neuro | Source: ScienceOpen | URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.